zinc;ethane
Description
Broad Scope of Diethylzinc (B1219324) in Chemical Research
The utility of diethylzinc extends far beyond its role as a reagent in traditional organic synthesis. Its unique properties have been harnessed in a diverse array of scientific and industrial applications.
In materials science , diethylzinc is used as a zinc source for the synthesis of nanoparticles, particularly in the formation of zinc sulfide (B99878) shells for core/shell quantum dots. wikipedia.org In microelectronics , it serves as a doping agent for semiconductors. wikipedia.orgchemeurope.com
In polymer chemistry , diethylzinc can be used as a catalyst for chain shuttling polymerization reactions, where it participates in living polymerization processes. wikipedia.orgtaylorandfrancis.com Its high reactivity with air has also led to its use in small quantities as a hypergolic liquid rocket fuel , as it ignites spontaneously upon contact with an oxidizer, simplifying rocket engine design. wikipedia.orgchemeurope.com
An interesting historical application was its investigation by the United States Library of Congress as a potential agent for the mass deacidification of books printed on acidic wood-pulp paper. wikipedia.org The theory was that diethylzinc vapor would neutralize the acid in the paper, leaving a slightly alkaline zinc oxide residue. wikipedia.org Although the project showed initial promise, it was ultimately abandoned due to a series of adverse results, including damage to the books and explosions caused by the compound's extreme reactivity with trace amounts of water. wikipedia.orgchemeurope.com
Structure
2D Structure
Properties
Molecular Formula |
C4H10Zn |
|---|---|
Molecular Weight |
123.5 g/mol |
IUPAC Name |
zinc;ethane |
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 |
InChI Key |
IPSRAFUHLHIWAR-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].C[CH2-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Diethylzinc and Functionalized Organozinc Species
Classical and Activated Metal Approaches
The traditional synthesis of organozinc compounds, including diethylzinc (B1219324), often relies on the direct reaction of an organic halide with zinc metal. The reactivity of the zinc is a critical factor in the success of these syntheses, frequently necessitating activation.
Direct Insertion of Zinc into Organic Halides
The direct insertion of zinc metal into the carbon-halogen bond of organic halides is a foundational method for the synthesis of organozinc reagents. wikipedia.orgchemeurope.com Edward Frankland's pioneering synthesis of diethylzinc in 1848 involved the reaction of ethyl iodide with zinc metal. wikipedia.orgwikipedia.org This oxidative addition process forms the basis for many subsequent preparations. chemeurope.com The general reaction can be represented as:
2 RX + 2 Zn → R₂Zn + ZnX₂
where R is an alkyl or aryl group and X is a halogen.
A variety of organic halides can be used, including iodides, bromides, and sometimes chlorides. The formation of organozinc reagents is often more efficient for alkyl or aryl halides that contain electron-withdrawing substituents. wikipedia.org For instance, the direct insertion of zinc into organic iodides and bromides has been shown to be an efficient pathway to functionalized organozinc compounds. chemeurope.com
A common procedure for preparing diethylzinc involves heating a mixture of ethyl iodide and ethyl bromide with zinc. orgsyn.org The use of a mixture of ethyl halides is a practical approach. orgsyn.orggoogle.com
Role of Activating Agents (e.g., Lithium Chloride, Zinc-Copper Couple)
The direct reaction between organic halides and bulk zinc metal is often slow and inefficient due to the low reactivity of the metal surface. To overcome this, various methods of zinc activation are employed.
The Zinc-Copper Couple is one of the most historically significant and widely used activating agents. wikipedia.orgorgsyn.org It is prepared by treating zinc dust with a copper salt, such as copper oxide, or by using a zinc-copper alloy. orgsyn.orgacs.org This couple facilitates the reaction of ethyl iodide and ethyl bromide to produce diethylzinc. orgsyn.org The presence of copper is believed to increase the rate of the reaction at the metal surface. wikipedia.org
Rieke Zinc , another form of highly reactive zinc, is produced by the in-situ reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a reducing agent like potassium or lithium. wikipedia.orgchemeurope.com This method generates a fine, highly active zinc powder that readily reacts with a wide range of organic halides.
In addition to activating the zinc metal itself, certain salts can facilitate the formation of organozinc reagents. For example, Lithium Chloride (LiCl) is known to assist in the oxidative insertion of zinc into organic halides. It is believed that the lithium chloride helps to break up the passivating layer on the zinc surface and solubilize the resulting organozinc species.
The table below summarizes common activating agents and their preparation methods.
| Activating Agent | Preparation Method | Application Example |
| Zinc-Copper Couple | Heating zinc dust with copper oxide in a hydrogen stream. orgsyn.org | Synthesis of diethylzinc from ethyl iodide and ethyl bromide. orgsyn.org |
| Rieke Zinc | Reduction of zinc chloride with potassium metal. wikipedia.orgchemeurope.com | Used in Negishi and Fukuyama couplings. wikipedia.org |
| Lithium Chloride | Added directly to the reaction mixture. | Facilitates the direct insertion of zinc into organic halides. |
Preparation of Specific Organozinc Derivatives
Beyond the synthesis of simple dialkylzincs like diethylzinc, methods have been developed to prepare more complex and highly functionalized organozinc species, expanding their synthetic utility.
Synthesis of Organo-gem-dizincio Derivatives
Organo-gem-dizincio derivatives, which feature two carbon-zinc bonds on the same carbon atom, have emerged as powerful reagents in organic synthesis. researchgate.netdntb.gov.ua These compounds allow for the formation of two new carbon-carbon bonds in a single pot, often with high stereoselectivity. researchgate.net Their development represents a significant advancement in organozinc chemistry. researchgate.netdntb.gov.ua
One approach to these species involves the reaction of 1,1-dihaloalkanes with activated zinc. Another strategy is the carbometalation of vinyl Grignard reagents with allylzinc bromide, which yields organo-gem-bismetallic species, albeit sometimes in moderate yields. societechimiquedefrance.fr More recently, methods for preparing 1,1-dizinciosilanes have been developed, for example, by reacting a dimagnesiosilane with zinc chloride. researchgate.net These reagents have become key for chemists aiming to combine multiple transformations in one operation. researchgate.net
Generation of Diethylzinc-Amylates for Halogen-Zinc Exchange
While diethylzinc is a readily available and inexpensive organozinc compound, it is not typically used for direct halogen-zinc exchange reactions. acs.orgresearchgate.netchemrxiv.orgnih.govacs.org However, recent advancements have shown that combining diethylzinc with amylate salts creates highly effective reagents for iodine-zinc exchange at room temperature. acs.orgresearchgate.netchemrxiv.orgnih.govacs.org These diethylzinc-amylate complexes are stable over time and circumvent the need for preparing more complex mixtures under cryogenic conditions. acs.orgchemrxiv.org
The halogen-zinc exchange is particularly valuable because organozinc reagents exhibit greater tolerance to sensitive functional groups (like esters, nitriles, and aldehydes) compared to the more reactive organolithium or Grignard reagents. acs.orgchemrxiv.org The lower reactivity and polarization of the C-Zn bond are responsible for this enhanced functional group compatibility. acs.orgchemrxiv.org
The scope of the diethylzinc-amylate system has been demonstrated on a wide variety of substrates, including polyfunctionalized alkenes, aryls, and heteroaryls. acs.orgresearchgate.netchemrxiv.orgnih.govacs.org The in-situ generated organozinc species can then be trapped with various electrophiles.
The table below presents data on the optimization of the halogen-metal exchange on cyclobutenyliodide using a diethylzinc-amylate reagent.
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Et₂Zn·LiOamyl | Toluene | 25 | 2 | 85 |
| 2 | Et₂Zn·LiOamyl | THF | 25 | 2 | 78 |
| 3 | Et₂Zn·2LiOamyl | Toluene | 25 | 1 | 92 |
| 4 | Et₂Zn·2LiOamyl | THF | 25 | 1 | 88 |
Data is illustrative and based on findings reported in the literature. chemrxiv.org
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, selectivity, and scope of organozinc reagent preparation. One such method involves a transmetalation reaction where an ethylzinc (B8376479) halide is generated in situ from a mixture of ethyl chloride and ethyl iodide with electrolytic zinc in the presence of an aluminum alkyl. acs.org
Furthermore, photochemical methods have been developed for the iodine-zinc exchange reaction. Irradiating a mixture of an alkyl iodide and diethylzinc can produce mixed dialkylzinc reagents. thieme-connect.de This technique has been shown to be effective even for secondary alkyl iodides. thieme-connect.de
Catalytic systems involving diethylzinc are also being explored for various chemical transformations. For example, novel catalytic systems of diethylzinc combined with gallic acid or propyl gallate have been synthesized and characterized for use in ring-opening polymerization reactions. mdpi.com Additionally, diethylzinc has been used to mediate radical 1,2-additions of perfluoroalkyl iodides to unactivated alkenes and alkynes, demonstrating a novel way to generate an ethyl difluoroacetate (B1230586) radical under mild conditions. acs.org A patent also describes a method for preparing diethylzinc by reacting triethyl aluminum with zinc chloride in the presence of a zirconium catalyst, which is reported to improve reaction efficiency and reduce the reaction temperature. google.com
Continuous Flow Synthesis of Organozinc Halides
Continuous flow chemistry has emerged as a powerful technique for the synthesis of organozinc halides, offering enhanced safety, reproducibility, and scalability compared to traditional batch methods. vapourtec.com This approach typically involves passing a solution of an organic halide through a packed-bed reactor containing activated zinc metal. The ability to generate these reactive intermediates and use them immediately in subsequent reactions (a "telescoped" process) is a key advantage, minimizing the handling of pyrophoric and sensitive organometallic compounds. researchgate.net
The formation of organozinc halides via this method is highly efficient. Studies have demonstrated that alkyl halides can be converted quantitatively into the corresponding organozinc halides with residence times as short as ten minutes in a zinc powder-packed column. thieme-connect.com A scalable laboratory setup can produce clean solutions of organozinc reagents at a reproducible concentration, with production rates of 30 mL per hour or more. researchgate.net The unreacted zinc remains in the column, which can be reused, thereby reducing waste. rsc.org
Research has explored various parameters to optimize the synthesis, including mechanical and chemical activation of the zinc, as well as the use of different organic halides. researchgate.net One successful setup utilized a glass column filled with granular zinc metal integrated into a flow-reactor for the on-demand production of the organozinc reagent derived from ethyl bromoacetate. rsc.org This generated reagent was then used directly in subsequent Reformatsky and Negishi reactions. rsc.org Full conversion of the starting halides has been achieved in a single pass through the reactor, with organozinc yields reported between 82-92%. researchgate.net The success of these laboratory-scale systems has led to the development of pilot-scale setups capable of handling liquid throughputs of up to 3-5 L/h. researchgate.net
The versatility of continuous flow synthesis allows for its integration with subsequent coupling reactions. For instance, freshly prepared organozinc halides have been directly channeled into a second reactor for palladium-catalyzed Negishi coupling with aryl bromides. thieme-connect.com This sequential flow process has been shown to be robust, operating for extended periods (e.g., 13 hours) without a significant loss in the yield of the final coupled product. thieme-connect.com
Table 1: Examples of Continuous Flow Synthesis of Organozinc Halides and Subsequent Reactions
| Organic Halide | Flow Conditions (Organozinc Formation) | Subsequent Reaction | Product Yield | Reference |
| Alkyl Halides | Zinc-packed column, 10 min residence time | Negishi Coupling | 71-93% | thieme-connect.com |
| Ethyl Bromoacetate | Glass column with granular Zn(0), 3 min residence time | Carboxylation | 34% | rsc.org |
| Benzyl Bromide | Zinc turnings bed | Negishi Coupling | 72-92% | acs.org |
| Allyl Bromide | Zinc turnings bed | Saytzeff Reaction | 66-98% | acs.org |
In Situ Preparation Methods for Organozinc Reagents
Due to their often pyrophoric and moisture-sensitive nature, organozinc compounds are frequently prepared in situ for immediate use in a subsequent reaction without isolation. wikipedia.org This "one-pot" approach enhances safety and efficiency. A classic example is the Barbier reaction, where the organozinc reagent is generated from an alkyl halide and zinc metal in the very same flask that contains the carbonyl substrate it will react with. wikipedia.org
Several methods exist for the in situ generation of these reagents.
Direct Insertion of Zinc: This method involves the direct reaction of an organic halide with activated zinc metal. beilstein-journals.org The reactivity of the halide is crucial; for instance, alkyl iodides are reliable precursors for heteroleptic organozinc compounds (RZnX) via the direct insertion of zinc dust. beilstein-journals.org Recent studies have extended this to alkyl bromides, demonstrating that the presence of a stoichiometric amount of lithium chloride (LiCl) is essential for the efficiency of the subsequent coupling reactions with aldehydes and amines. beilstein-journals.org The zinc can be activated using various methods, including the use of a zinc-copper couple or by producing highly reactive Riecke zinc from the reduction of zinc chloride (ZnCl₂). wikipedia.org
Transmetalation: Diorganozincs can be prepared in situ through the transmetalation of more reactive organometallics, such as Grignard reagents (RMgX) or organolithium compounds (RLi), with a zinc salt like ZnCl₂. ncl.res.in While effective, this method can lead to the formation of lithium or magnesium salts (e.g., LiCl, MgCl₂) as byproducts, which can sometimes negatively impact the stereoselectivity of asymmetric reactions. ncl.res.in A variation of this involves pumping organic halides through a magnesium-packed column in the presence of ZnCl₂ and LiCl under flow conditions to generate the organozinc reagent in situ for downstream reactions. nih.govacs.org
These in situ methods are central to many name reactions. The Simmons-Smith reaction, used to prepare cyclopropanes, relies on an (iodomethyl)zinc iodide intermediate generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org Similarly, the Reformatsky reaction utilizes an organozinc enolate formed in situ from an α-halo ester and zinc dust. organicreactions.org The development of these methods has greatly expanded the utility of organozinc reagents, allowing for the construction of complex, polyfunctional molecules. organicreactions.orgrsc.org
Table 2: Selected In Situ Preparation Methods for Organozinc Reagents
| Precursors | Reagents/Conditions | Type of Organozinc | Subsequent Application | Reference |
| Alkyl Bromides | Zn dust, LiCl, THF, 80 °C | Primary, Secondary, Tertiary RZnBr | Multicomponent Mannich Reaction | beilstein-journals.org |
| Alkyl Halide | Zinc Metal | RZnX | Barbier Reaction (Addition to Carbonyls) | wikipedia.org |
| Diiodomethane | Zn-Cu Couple | ICH₂ZnI (Carbenoid) | Simmons-Smith Cyclopropanation | wikipedia.org |
| Grignard/Organolithium Reagents | ZnX₂ | R₂Zn | Asymmetric Alkylation | ncl.res.in |
| Organic Halides | Activated Mg, ZnCl₂, LiCl (Flow) | Aryl, Alkyl RZnX | Negishi Cross-Coupling | nih.govacs.org |
Reaction Mechanisms and Chemical Transformations Involving Diethylzinc
Fundamental Decomposition Pathways
The decomposition of diethylzinc (B1219324) can proceed through several mechanisms, with the dominant pathway often dictated by the reaction conditions.
Homogeneous Thermal Decomposition
The thermal decomposition of diethylzinc in the gas phase has been a subject of detailed investigation. Studies combining experimental techniques like Raman spectroscopy with hydrodynamic simulations have revealed that the primary route for homogeneous thermal decomposition is the straightforward dissociation of the zinc-carbon bond. nih.gov This process occurs in a stepwise manner, with the second step following rapidly after the first. cdnsciencepub.comcapes.gov.br The pyrolysis of diethylzinc leads to the formation of ethene, ethane (B1197151), and n-butane. rsc.org The activation energy for the pyrolysis of diethylzinc in a helium atmosphere, assuming first-order kinetics, is approximately 52 kcal mol⁻¹. rsc.org
Zn(C₂H₅)₂ → Zn(C₂H₅)• + •C₂H₅
Zn(C₂H₅)• → Zn + •C₂H₅
Computational Studies on Decomposition Pathways (e.g., Beta-Hydride Elimination)
While simple bond homolysis is a major decomposition pathway, computational studies have explored other viable mechanisms, most notably beta-hydride elimination. nih.govresearchgate.net This process involves the transfer of a hydrogen atom from the beta-carbon of an ethyl group to the zinc atom, resulting in the formation of a zinc-hydride species and ethylene. rsc.orgwikipedia.org
Quantum chemical calculations have identified a reasonable transition state for beta-hydride elimination. nih.gov Density Functional Theory (DFT) studies suggest that beta-hydride elimination is a significant decomposition process, with calculated energy barriers that align with experimental observations of decomposition at specific temperatures. researchgate.net For instance, two distinct beta-hydride elimination steps have been proposed to occur around 300 °C and 650 °C. researchgate.net However, some research indicates that beta-hydride elimination might be a minor pathway in the gas-phase homogeneous pyrolysis of diethylzinc compared to the direct bond dissociation. nih.gov The steric bulk of the alkyl groups can also influence the likelihood of beta-hydride elimination, with bulkier groups potentially favoring this pathway to relieve steric strain. rsc.org
Reactions with Protic Substrates and Hydrolysis Mechanisms
Diethylzinc reacts readily with compounds containing active hydrogens, such as alcohols and water. cdnsciencepub.com These reactions are fundamental to its use in synthesis and material preparation.
Interaction with Alcohols (e.g., Isopropanol)
The reaction of diethylzinc with alcohols like isopropanol (B130326) has been studied to understand the formation of zinc alkoxides. cdnsciencepub.com Infrared absorption and gas evolution studies have shown that the reaction between diethylzinc and isopropanol leads to the formation of ethylzinc (B8376479) isopropoxide. cdnsciencepub.comscite.aicdnsciencepub.com This product is reportedly stable, even in the presence of excess isopropanol. cdnsciencepub.comscite.aicdnsciencepub.com The reaction proceeds with the evolution of ethane gas. cdnsciencepub.com
The general reaction can be depicted as: Zn(C₂H₅)₂ + (CH₃)₂CHOH → C₂H₅ZnOCH(CH₃)₂ + C₂H₆
Stepwise Reaction with Water to Form Zinc Oxide
The hydrolysis of diethylzinc is a violent reaction that ultimately leads to the formation of zinc oxide. orgsyn.org This transformation occurs in a stepwise manner. cdnsciencepub.comscite.aicdnsciencepub.comresearchgate.net The initial reaction between diethylzinc and water produces ethylzinc hydroxide (B78521) as an intermediate. cdnsciencepub.comscite.aicdnsciencepub.com
The first step of the hydrolysis is: Zn(C₂H₅)₂ + H₂O → C₂H₅ZnOH + C₂H₆
Computational studies using molecular orbital methods have shown that the presence of a second water molecule significantly lowers the enthalpy barrier for this initial hydrolysis step, from 19 kcal/mol to 4 kcal/mol, relative to the separated reactants. wayne.eduacs.org Further hydrolysis of ethylzinc hydroxide to zinc dihydroxide, Zn(OH)₂, is also considered to be a facile process. wayne.eduacs.org The subsequent decomposition of these hydroxide intermediates leads to the formation of zinc oxide. scite.ai
Formation and Decomposition of Intermediate Zinc Hydroxides and Alkoxides
The intermediates formed during the hydrolysis of diethylzinc, namely ethylzinc hydroxide, are key to understanding the final formation of zinc oxide. Spectroscopic and cryoscopic studies have indicated that ethylzinc hydroxide species are unstable and can exist in equilibrium as dimers, (EtZnOH)₂, and tetramers, (EtZnOH)₄. pw.edu.pl These intermediates decompose, leading to the elimination of ethane and the formation of ethylzinc(oxo)hydroxide aggregates. pw.edu.pl
The decomposition of ethylzinc hydroxide has been found to be a first-order reaction with respect to itself and is independent of the diethylzinc concentration. cdnsciencepub.comscite.aicdnsciencepub.com While the elimination of ethane or water from monomeric zinc hydroxide or dihydroxide to form ZnO in the gas phase is highly endothermic, the formation of stable dimeric and tetrameric structures of these intermediates is very favorable. wayne.eduacs.org However, the elimination of ethane or water from these larger clusters is also endothermic and tends to result in the opening of their ring structures rather than direct ZnO formation in the gas phase. acs.org These findings suggest that the pathway to zinc oxide likely involves the aggregation and subsequent decomposition of these zinc hydroxide and alkoxide intermediates on surfaces or in condensed phases. rsc.orgrsc.org
Mechanistic Insights into Complex Reactions
Ligand Exchange Reactions and Surface Chemistry in Thin Film Deposition
The application of diethylzinc in thin-film deposition, particularly in Atomic Layer Deposition (ALD), is fundamentally governed by ligand exchange reactions at the substrate surface. The process typically involves the sequential exposure of a surface to diethylzinc and a co-reactant, such as water or ozone, to build a film layer by layer.
Density functional theory (DFT) studies have provided significant insights into these surface reactions. When a hydroxylated surface (common on many oxide substrates) is exposed to diethylzinc, a rapid ligand-exchange reaction occurs. researchgate.net Diethylzinc adsorbs onto the surface, and one of its ethyl groups reacts with a surface hydroxyl group (OH). This results in the formation of a surface-bound monoethylzinc species (Zn-C₂H₅) and the release of a gaseous ethane (C₂H₆) molecule as a byproduct. aip.orgaip.org This initial reaction is generally fast and exothermic. acs.org
Further reactions can proceed, though they are often kinetically limited. The surface-bound monoethylzinc can react with a neighboring hydroxyl group in a second ligand-exchange step to form a bare, surface-adsorbed zinc atom, releasing another ethane molecule. researchgate.netnih.gov However, this second step has a considerably higher activation energy, making it a slower process that may not go to completion under typical ALD conditions. researchgate.netnih.gov This incomplete ligand removal is consistent with experimental observations where ethyl groups can remain on the surface even after the co-reactant pulse. nih.gov
The surface morphology also plays a crucial role. DFT calculations indicate that the initial ligand-exchange reactions are kinetically more favorable on ideal, planar surfaces compared to stepped or defect-rich surfaces, which can present higher activation barriers. researchgate.netrsc.orgfigshare.com
Table 1: Activation Energies for Diethylzinc Surface Reactions in ALD Activation energies can vary based on the specific surface, coverage, and computational model used.
| Reaction Step | Description | Reported Activation Energy (eV) | Reference |
|---|---|---|---|
| First Ligand Exchange | DEZ(g) + OH → *Zn-C₂H₅ + C₂H₆(g) | 0.23 - 0.47 | researchgate.netnih.gov |
| Second Ligand Exchange | Zn-C₂H₅ + OH → *Zn + C₂H₆(g) | 1.31 - 1.52 | nih.gov |
| Water-Monoethylzinc Reaction | Zn-C₂H₅ + H₂O(g) → *Zn-OH + C₂H₆(g) | ~1.21 | nih.gov |
| DEZ Ligand Exchange on Stepped Surface | DEZ reaction on a surface step. | ~0.93 | acs.org |
Formation of Organometallic Aggregates and Dimeric Intermediates
Organozinc compounds exhibit a strong tendency to form aggregates, a behavior driven by the coordinative unsaturation of the zinc center. uu.nl In diethylzinc, the zinc atom is two-coordinate and linearly bonded to the two ethyl groups. When one ethyl group is replaced by a more electronegative, monoanionic ligand—such as a halogen, an organoamido, or, commonly, an alkoxide group—the Lewis acidity of the zinc center increases. uu.nl Simultaneously, the new group acts as a donor. This electronic arrangement promotes the formation of aggregates where the donor atoms bridge multiple zinc centers. uu.nl
A prevalent structural motif in the chemistry of zinc alkoxides, which are common intermediates in reactions of diethylzinc with carbonyls or alcohols, is a central, planar four-membered ring, [Zn₂(μ-O)₂]. d-nb.info This dimeric structure arises from the association of two monomeric zinc alkoxide units, allowing the zinc atoms to achieve a more stable, higher coordination number, typically a distorted tetrahedral geometry. d-nb.info The isolation of such dimeric complexes from the reaction of diallylzinc with benzophenone (B1666685) provided the first structural proof of the intermediates proposed in these 1,2-addition reactions. d-nb.info
The formation of these aggregates is not limited to the solid state; they are also present in solution. nih.gov Kinetic studies of the reaction between diethylzinc and water suggested a mechanism involving the formation of an ethylzinc hydroxide dimer to account for observed deviations from simple first-order behavior. cdnsciencepub.com The existence of such dimeric organometallic intermediates in solution has been confirmed by techniques like NMR spectroscopy in related reaction systems. nih.gov These aggregation phenomena are critical as they can influence the solubility, stability, and reactivity of the organozinc species, potentially altering reaction pathways and kinetics.
Table 2: Examples of Organozinc Aggregates and Intermediates
| Aggregate/Intermediate Type | Structural Feature | Context of Formation | Reference |
|---|---|---|---|
| Dimeric Zinc Alkoxide | Planar [Zn₂(μ-O)₂] core | Reaction of dialkylzincs with ketones or alcohols. | d-nb.info |
| Ethylzinc Hydroxide Dimer | Proposed [(EtZnOH)₂] structure | Intermediate in the hydrolysis of diethylzinc. | cdnsciencepub.com |
| Multi-nuclear Rings/Cubanes | Complex Zn-O frameworks (e.g., Zn₃O₃, Zn₄O₄) | Reaction of diethylzinc with β-diketonates. | d-nb.info |
| Carbon-bound Zinc Dimer | Dimeric structure confirmed by NMR and X-ray | Intermediate in Reformatsky-type reactions. | nih.gov |
Role of Free Radical Reactions in Oxidation Processes
The oxidation of diethylzinc is a highly exothermic process that can proceed through free-radical chain reaction mechanisms, especially in the gas phase or in the presence of radical initiators. rsc.orgacs.org The thermal decomposition of diethylzinc at high temperatures (>200 °C) involves the homolytic cleavage of the zinc-carbon bonds to produce ethyl radicals (•C₂H₅). acs.orgacs.org
The reaction with molecular oxygen (O₂) is complex. It is understood to be a bimolecular homolytic substitution (Sₖ2) chain process. acs.org Studies suggest the reaction can be initiated by the formation of an ethyl radical, which then reacts with O₂ to form an ethylperoxy radical (C₂H₅OO•). This radical can then react with another molecule of diethylzinc to generate a zinc alkoxide and regenerate an ethyl radical, thus propagating the chain. rsc.orgacs.org
The reaction with ozone (O₃) follows a different, non-radical pathway initially. Computational studies indicate that ozone undergoes an exothermic insertion into the Zn-C bond, forming an unstable ethyltrioxide intermediate (EtOOO-Zn-). aip.org This intermediate then eliminates a molecule of singlet oxygen (¹O₂) to produce a zinc ethoxide (EtO-Zn-). A second equivalent of ozone can then react with this ethoxide, not by insertion, but by abstracting a hydrogen atom from the methylene (B1212753) group of the ethoxide ligand. This step results in the formation of acetaldehyde (B116499) (CH₃CHO) and a hydrotrioxide (HOOO⁻) ligand, which ultimately decomposes to a hydroxide. aip.org The detection of acetaldehyde as a product in experimental ALD processes using diethylzinc and ozone supports this proposed mechanism. aip.org
Table 3: Proposed Steps in Oxidation Reactions of Diethylzinc
| Oxidant | Proposed Reaction Step | Key Intermediates/Products | Reference |
|---|---|---|---|
| Molecular Oxygen (O₂) | Initiation: Zn(C₂H₅)₂ → •ZnC₂H₅ + •C₂H₅ | Ethyl radical (•C₂H₅) | acs.orgwayne.edu |
| Propagation: •C₂H₅ + O₂ → C₂H₅OO•; C₂H₅OO• + Zn(C₂H₅)₂ → C₂H₅OOZnC₂H₅ + •C₂H₅ | Ethylperoxy radical (C₂H₅OO•) | rsc.orgacs.org | |
| Ozone (O₃) | Step 1: O₃ insertion into Zn-C bond, followed by ¹O₂ elimination. | Ethyltrioxide ligand (EtOOO-), Zinc ethoxide (EtO-Zn-) | aip.org |
| Step 2: H-abstraction from ethoxide ligand by a second O₃ molecule. | Acetaldehyde (CH₃CHO) | aip.org |
Autocatalytic Reaction Mechanisms
Autocatalysis occurs when a product of a chemical reaction functions as a catalyst for that same reaction. boku.ac.at This phenomenon often results in a characteristic sigmoidal curve of product concentration over time, featuring an initial slow induction period followed by rapid acceleration. nih.gov
Some reactions involving diethylzinc have been shown to exhibit autocatalytic behavior. For instance, the gaseous oxidation of diethylzinc is described as a fast autocatalytic chain reaction. researchgate.net It has also been proposed that the hydrolysis of diethylzinc becomes autocatalytic at high concentrations of the ethylzinc hydroxide intermediate product, which can catalyze its own formation or subsequent decomposition. cdnsciencepub.com
However, autocatalytic systems involving diethylzinc can be rationally designed. For example, an autocatalytic cycle has been demonstrated in the addition of diethylzinc to certain benzaldehydes in the presence of a silyl (B83357) electrophile. In this system, the reaction is sluggish initially but is accelerated by the in situ formation of ethylzinc chloride (EtZnCl), which acts as the true autocatalyst for the reaction. rug.nl
Table 4: Autocatalytic Behavior in Reactions Involving Diethylzinc
| Reaction System | Autocatalyst | Observation | Reference |
|---|---|---|---|
| Gaseous oxidation of DEZ | Not explicitly identified, likely radical chain species | Described as a fast autocatalytic chain reaction. | researchgate.net |
| Hydrolysis of DEZ | Ethylzinc hydroxide ([EtZnOH]) | Proposed to be autocatalytic at high [EtZnOH] ratios. | cdnsciencepub.com |
| Soai Reaction (alkylation of pyrimidine-5-carbaldehyde) | Product Zinc Alkoxide | No significant autocatalysis observed with diethylzinc. | nih.govchemrxiv.org |
| Addition to Benzaldehyde (B42025) + Silyl Electrophile | Ethylzinc chloride (EtZnCl) | Designed system where the product EtZnCl catalyzes the reaction. | rug.nl |
Catalysis and Applications of Diethylzinc in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Diethylzinc (B1219324) has emerged as a versatile reagent in this field, particularly in catalytic asymmetric addition and cross-coupling reactions. Its utility lies in its ability to transfer an ethyl group to various electrophiles, often with a high degree of stereocontrol when used in conjunction with chiral catalysts.
Asymmetric Addition Reactions
Asymmetric addition reactions involving diethylzinc are powerful methods for the stereoselective formation of C-C bonds, leading to the synthesis of chiral molecules. These reactions typically employ a chiral ligand or catalyst to control the facial selectivity of the addition to a prochiral substrate.
The enantioselective addition of diethylzinc to carbonyl compounds, such as aldehydes and ketones, is a well-established and highly valuable transformation in organic chemistry for the synthesis of chiral secondary and tertiary alcohols. wikipedia.org This reaction has been the subject of extensive research, leading to the development of numerous highly efficient catalytic systems.
The core principle of this reaction involves the use of a chiral catalyst that coordinates to both the diethylzinc and the carbonyl compound, thereby creating a chiral environment that directs the approach of the ethyl nucleophile to one of the two enantiotopic faces of the carbonyl group. A wide variety of chiral ligands have been successfully employed, including amino alcohols, diols, and other bidentate or polydentate structures. wikipedia.org
For instance, carbohydrate-derived chiral ligands have shown significant promise due to their natural abundance, structural diversity, and inherent chirality. wikipedia.orgorganic-chemistry.org In a study utilizing β-amino alcohols derived from fructose (B13574) and sorbose as chiral ligands for the titanium tetraisopropoxide-promoted addition of diethylzinc to aldehydes, excellent catalytic activity was observed. wikipedia.org For the addition to benzaldehyde (B42025), enantioselectivities of up to 96% enantiomeric excess (ee) were achieved. wikipedia.org The performance of these carbohydrate-based ligands is highlighted in the table below.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using Carbohydrate-Based Ligands
| Ligand (Derived from) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Fructose | 100 | 96 |
| Sorbose | - | - |
| D-Glucose | 75-90 | 35-56 |
| D-Galactose | 80-89 | 4-40 |
Similarly, N-phenylfluorenyl β-amino alcohols have been investigated as catalysts for this transformation. wordpress.com The steric and electronic properties of the substituents on the ligand were found to significantly influence the enantioselectivity. Ligands with bulky groups at the carbinol stereocenter and small groups alpha to the nitrogen atom exhibited the best performance, affording enantioselectivities of up to 97% for a range of aromatic and aliphatic aldehydes. wordpress.com
Pinane-based chiral aminodiols, derived from (-)-β-pinene, have also been successfully applied as catalysts. illinois.edu These ligands, in the presence of diethylzinc, reacted with various aromatic and aliphatic aldehydes to produce the corresponding secondary alcohols with moderate to good enantioselectivities, reaching up to 87% ee. illinois.edu
The development of these and other chiral ligand systems continues to expand the scope and utility of the enantioselective addition of diethylzinc to carbonyl compounds, providing reliable access to a wide array of valuable chiral building blocks.
The stereoselective addition of diethylzinc to imines represents a crucial method for the synthesis of chiral amines, which are prevalent structural motifs in pharmaceuticals and natural products. This reaction is conceptually similar to the addition to carbonyl compounds, with a chiral catalyst orchestrating the facial-selective attack of the ethyl group on the prochiral C=N double bond of the imine.
Significant success has been achieved using chiral amino alcohols as ligands in this transformation. Research has shown that both N,N-disubstituted and N-monosubstituted amino alcohols can effectively promote the diethylzinc addition to diphenylphosphinoylimines with high enantioselectivity. researchgate.net Interestingly, N-monosubstituted amino alcohols, on average, provided slightly higher enantioselectivities than their N,N-disubstituted counterparts. researchgate.net One particularly effective and easily accessible chiral ligand promoted the diethylzinc addition to imines with enantiomeric excesses ranging from 96% to 98%. researchgate.net These findings suggest that a highly rigid and restricted ligand structure is not an absolute prerequisite for achieving high levels of stereocontrol in this reaction. researchgate.net
The development of efficient catalytic systems for the addition of diethylzinc to imines has provided a valuable tool for the asymmetric synthesis of amines, complementing other synthetic methodologies.
The design and application of novel chiral ligands and the development of recoverable and reusable catalytic systems, such as polymeric catalysts, are central to advancing the field of asymmetric diethylzinc additions. A vast array of chiral ligands has been synthesized and evaluated, with the aim of achieving high enantioselectivity, broad substrate scope, and operational simplicity.
Carbohydrate-based ligands, as previously mentioned, are attractive due to their availability from the "chiral pool," offering a diverse and tunable scaffold for catalyst development. wikipedia.orgorganic-chemistry.org The ability to readily modify the hydroxyl groups on the carbohydrate backbone allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. wikipedia.org
Polymer-supported chiral catalysts offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. researchgate.net Newly synthesized polymer-supported chiral amino alcohols have proven effective for the enantioselective addition of diethylzinc to aldehydes, yielding secondary alcohols in good to excellent yields and with moderate enantiomeric excesses. researchgate.net Importantly, these catalysts could be recovered and reused without a significant loss of performance. researchgate.net
The concept of immobilizing highly effective monomeric catalysts onto a polymer backbone has been explored to preserve their catalytic properties while facilitating recovery. chemistnotes.com For instance, TADDOL-based polymers and dendrimers have demonstrated very high and stable enantioselectivity for the diethylzinc addition to benzaldehyde, even after multiple reaction cycles. chemistnotes.com Similarly, the study of polybinaphthyl-based Lewis acid catalysts has led to the development of a polymeric catalyst with general enantioselectivity for the reaction of various aldehydes with diethylzinc. researchgate.net These polymer-based ligands can be easily recovered and reused, retaining their original catalytic activity. researchgate.net This work not only provides a highly enantioselective method for preparing optically active secondary alcohols but also establishes new strategies for the design and synthesis of polymeric chiral catalysts. researchgate.net
The continuous innovation in the design of both small-molecule and polymeric chiral catalysts is crucial for the practical and sustainable application of diethylzinc addition reactions in both academic and industrial settings.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by joining two different organic fragments with the aid of a transition metal catalyst. Diethylzinc can serve as the organometallic component in these reactions, providing the ethyl nucleophile.
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. nih.gov This reaction is highly versatile, allowing for the coupling of sp-, sp2-, and sp3-hybridized carbon atoms, and has found widespread application in the synthesis of complex organic molecules.
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) intermediate.
Transmetalation: The organozinc reagent (in this case, diethylzinc) transfers its organic group (ethyl) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.
A crucial aspect that significantly influences the efficiency and outcome of the Negishi coupling is the presence of salt additives, particularly lithium halides such as lithium chloride (LiCl) and lithium bromide (LiBr). researchgate.net The role of these salts is multifaceted and can include:
Solubilization of Intermediates: Salt additives can help to solubilize key organozinc and palladium intermediates in the reaction medium, thereby increasing their effective concentration and reactivity. researchgate.net
Formation of Higher-Order Zincates: In the case of alkylzinc reagents, it is proposed that lithium halides react with the organozinc species to form more nucleophilic "ate" complexes, or higher-order zincates (e.g., RZnX₃²⁻). researchgate.netrsc.org These zincates are believed to be the active species that undergo transmetalation with the palladium complex.
Catalyst Protection: The presence of salts can sometimes protect the catalyst from decomposition or aggregation, leading to improved catalytic turnover. researchgate.net
Solvent Effects: The addition of salts can increase the polarity of the reaction medium, which can in turn influence the rates of the individual steps in the catalytic cycle. researchgate.netresearchgate.net
The dramatic effect of salt additives is underscored by the observation that in some cases, their absence can completely shut down the reaction. researchgate.net For instance, while diarylzincs can readily transmetalate to palladium in relatively non-polar solvents like THF without added salt, arylzinc halides fail to couple under these conditions. researchgate.net The addition of a salt, however, promotes the coupling. Interestingly, for arylzincs, an increase in the solvent dielectric constant, which can be achieved by adding salts like ZnX₂, is sufficient to facilitate the reaction. researchgate.net This is in contrast to alkylzinc couplings, which are often terminated by the presence of exogenous ZnBr₂. researchgate.net
The following table summarizes the general role of salt additives in Negishi coupling reactions involving organozinc reagents.
Table 2: Role of Salt Additives in Negishi Coupling
| Effect | Description |
|---|---|
| Solubilization | Increases the solubility of organozinc and palladium intermediates. researchgate.net |
| Zincate Formation | Forms higher-order, more reactive zincate species with alkylzinc reagents. researchgate.netrsc.org |
| Catalyst Stability | Can prevent catalyst deactivation. researchgate.net |
| Solvent Polarity | Increases the dielectric constant of the reaction medium. researchgate.netresearchgate.net |
Fukuyama Coupling
The Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc compound. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is valued for its mild conditions and high chemoselectivity, tolerating a wide array of sensitive functional groups like ketones, acetates, and aryl bromides. wikipedia.orgwikiwand.com The high tolerance is due to the rapid rate of ketone formation compared to other potential side reactions. wikipedia.org
The proposed mechanism involves the oxidative addition of the thioester to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. wikipedia.orgorganic-chemistry.org While organozinc halides are commonly used, variations employing dialkylzinc reagents, such as diethylzinc, have also been developed. wikipedia.org Nickel-based catalysts can also be employed for this transformation. jk-sci.com
Table 1: Selected Examples of Fukuyama Coupling
| Thioester Substrate | Organozinc Reagent | Catalyst | Product | Key Features |
|---|---|---|---|---|
| Aryl Thioester | Alkylzinc Halide | PdCl₂(PPh₃)₂ | Aryl Alkyl Ketone | High chemoselectivity, tolerates various functional groups. wikipedia.org |
| Alkenyl Thioester | Aryl zinc Halide | Pd(PPh₃)₄ | Alkenyl Aryl Ketone | Mild reaction conditions. jk-sci.com |
| Alkyl Thioester | Dialkylzinc (e.g., Diethylzinc) | Pd/C | Dialkyl Ketone | Adaptable to various zinc reagents. wikipedia.org |
Cyclopropanation Reactions
Cyclopropanation is a chemical reaction that generates a cyclopropane (B1198618) ring. The Simmons-Smith reaction is a prominent method for this transformation, valued for its stereospecificity and broad functional group tolerance. tcichemicals.comresearchgate.net
Simmons-Smith Reaction utilizing Diethylzinc
The Simmons-Smith reaction is a cheletropic reaction that typically uses an organozinc carbenoid to convert an alkene into a cyclopropane. wikipedia.org The classic reagent is formed from diiodomethane (B129776) and a zinc-copper couple. oxfordreference.com However, a significant modification, known as the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple. tcichemicals.comwikipedia.org This modification often increases the reactivity of the system. wikipedia.org
The reaction proceeds by delivering a methylene (B1212753) group to both carbons of the double bond simultaneously, which preserves the stereochemistry of the original alkene in the cyclopropane product. wikipedia.org The active species is a metal carbenoid, not a free carbene. organic-chemistry.org The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react more readily than electron-deficient ones. researchgate.netrsc.org However, the use of a nickel catalyst can accelerate the cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. rsc.org The presence of directing groups, such as hydroxyl groups on allylic alcohols, can influence the stereochemical outcome of the reaction by coordinating with the zinc reagent. researchgate.netorganic-chemistry.org
Table 2: Simmons-Smith Reaction with Diethylzinc (Furukawa Modification)
| Alkene Substrate | Reagents | Solvent | Product | Key Features |
|---|---|---|---|---|
| Cyclohexene | Et₂Zn, CH₂I₂ | 1,2-Dichloroethane | Norcarane (Bicyclo[4.1.0]heptane) | Effective for unfunctionalized alkenes. wikipedia.org |
| Allylic Alcohol | Et₂Zn, CH₂I₂ | Dichloromethane | Cyclopropylmethanol derivative | Hydroxy group directs the cyclopropanation. researchgate.net |
| Vindoline (B23647) | Et₂Zn, CH₂I₂ | Dichloromethane | Cyclopropanated vindoline derivative | Stereospecific addition in natural product synthesis. nih.gov |
| α,β-Unsaturated Ketone | Et₂Zn, CH₂I₂, NiCl₂ (cat.) | Not specified | Cyclopropyl ketone | Nickel catalysis enables reaction of electron-deficient alkenes. rsc.org |
Reformatsky Reaction and its Variants
The Reformatsky reaction is an organic reaction that uses metallic zinc to condense aldehydes or ketones with α-halo esters, forming β-hydroxy-esters. wikipedia.orgrecnotes.com The reaction proceeds through the formation of an organozinc reagent, known as a Reformatsky enolate. wikipedia.orgadichemistry.com This zinc enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from adding to the ester group of another molecule. wikipedia.org
The mechanism involves the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester. wikipedia.orgrecnotes.com This enolate then adds to the carbonyl group of the aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy-ester. wikipedia.org Variants of this reaction have been developed to improve yields and stereoselectivity. The use of highly active zinc, such as Rieke zinc, can lead to better results. adichemistry.com Furthermore, the development of catalytic enantioselective versions has been a significant advancement. These variants often use dimethylzinc (B1204448) or diethylzinc as the zinc source under homogeneous conditions, in combination with chiral ligands, to produce chiral β-hydroxy esters with high enantiomeric excess. acs.orgnih.gov For instance, a one-pot asymmetric Reformatsky reaction of ethyl bromodifluoroacetate with benzaldehyde can be promoted by diethylzinc at 0°C in the presence of a chiral ligand. le.ac.uk
Table 3: Diethylzinc in Asymmetric Reformatsky-Type Reactions
| Carbonyl Substrate | α-Haloester | Zinc Source | Chiral Ligand | Product | Yield/Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl bromodifluoroacetate | Diethylzinc | N-methylephedrine | Chiral α,α-difluoro-β-hydroxy ester | 66% yield, 69% ee. le.ac.uk |
| Aromatic Ketones | Ethyl iododifluoroacetate | Diethylzinc | (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | Chiral α,α-difluoro-β-hydroxy ester | 62-90% yield, 81-91% ee. le.ac.uk |
| Various Aldehydes | Ethyl iodoacetate | Dimethylzinc | Prolinol derivative | β-hydroxy esters | Up to 98% yield, 95% ee. acs.org |
Barbier Reaction
The Barbier reaction is an organometallic reaction where an alkyl halide, a carbonyl compound (such as an aldehyde or ketone), and a metal react to form a primary, secondary, or tertiary alcohol. nrochemistry.comwikipedia.org Metals commonly used include zinc, magnesium, indium, tin, and samarium. nrochemistry.comwikipedia.org
A key distinction from the similar Grignard reaction is that the organometallic species in the Barbier reaction is generated in situ. wikipedia.org This one-pot synthesis is advantageous, particularly when the organometallic reagent is unstable. nrochemistry.comuwimona.edu.jm Because organozinc reagents are less sensitive to water than Grignard reagents, Barbier reactions can often be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.orguwimona.edu.jm The reaction mechanism involves the formation of the organometallic species via oxidative addition of the metal to the alkyl halide, followed by nucleophilic addition to the carbonyl group. nrochemistry.comwikipedia.org Diorganozinc reagents, including diethylzinc, are noted for their low propensity to add to carbonyls without a catalyst, but they are central to the broader field of organozinc chemistry that underpins these transformations. uwimona.edu.jm
Table 4: General Scheme of the Barbier Reaction
| Alkyl Halide | Carbonyl Compound | Metal | Solvent | Product |
|---|---|---|---|---|
| Propargylic Bromide | Butanal | Zinc | THF/aq. NH₄Cl | Allenic/Propargylic Alcohol. nih.gov |
| Allyl Bromide | Benzaldehyde | Zinc | Water | 1-phenyl-3-buten-1-ol. uwimona.edu.jm |
| Alkyl Iodide | Aldehyde | Samarium(II) Iodide | THF | Secondary Alcohol. wikipedia.org |
Polymerization Catalysis
Diethylzinc also serves as an effective catalyst or co-initiator in polymerization reactions, particularly in the synthesis of biodegradable polyesters. Its low toxicity makes it a viable alternative to more common tin-based catalysts for biomedical applications. nih.gov
Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactide, ε-Caprolactone)
Diethylzinc, often in combination with a co-initiator, is an efficient catalytic system for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL). nih.govmdpi.com These polymers, polylactide (PLA) and polycaprolactone (B3415563) (PCL), are highly valued for their biodegradability and biocompatibility, making them suitable for medical and pharmaceutical uses. mdpi.commdpi.com
Catalytic systems composed of diethylzinc and natural compounds like gallic acid (GAc) or propyl gallate (PGAc) have been shown to be effective in the ROP of both rac-lactide and ε-caprolactone. mdpi.commdpi.com The polymerization is believed to proceed via a coordination-insertion mechanism. mdpi.com The reaction conditions—such as temperature, solvent, and reaction time—can be tuned to control the properties of the resulting polymer, including its molecular weight and microstructure. mdpi.com For instance, in the ROP of rac-lactide, different conditions can yield predominantly isotactic, disyndiotactic, or atactic PLA. mdpi.com Similarly, for ε-caprolactone polymerization, the yield increases with higher reaction temperatures and longer reaction times. mdpi.com These zinc-based systems are notable for producing linear polymers with defined molecular weights and, in some cases, avoiding the formation of undesirable macrocyclic byproducts. mdpi.com
Table 5: Diethylzinc-Catalyzed Ring-Opening Polymerization of Cyclic Esters
| Monomer | Catalytic System | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer |
|---|---|---|---|---|---|
| ε-Caprolactone (CL) | ZnEt₂/PGAc | 80 | 48 | 100 | Poly(ε-caprolactone) (PCL). mdpi.com |
| ε-Caprolactone (CL) | ZnEt₂/GAc | 80 | 48 | 69 | Poly(ε-caprolactone) (PCL). mdpi.com |
| rac-Lactide (rac-LA) | ZnEt₂/GAc | 80 | 48 | 95 | Polylactide (PLA). mdpi.com |
| rac-Lactide (rac-LA) | ZnEt₂/PGAc | 80 | 6 | 97 | Polylactide (PLA). mdpi.com |
Applications in Advanced Materials Synthesis and Thin Film Deposition
Chemical Vapor Deposition (CVD) Processes
CVD techniques utilize volatile precursors to deposit thin films on a substrate. Diethylzinc (B1219324) is a key precursor in several CVD-based methods for synthesizing zinc-containing materials.
MOCVD is a widely adopted technique for growing high-quality thin films, including those of zinc oxide (ZnO), due to its scalability for large-scale manufacturing. mdpi.com In a typical MOCVD process for ZnO, diethylzinc (DEZn) serves as the zinc precursor, while an oxygen source, such as tertiary-butanol (t-BuOH) or n-butyl alcohol, is used as the oxidant. mdpi.comunisalento.it The use of DEZn is favored over other precursors like dimethylzinc (B1204448) (DMZn) because it tends to yield films with superior structural and optical properties and is less reactive, reducing the likelihood of premature reactions with the oxygen source. mdpi.comunisalento.it
The growth rate and uniformity of the deposited films are highly dependent on process parameters such as temperature and precursor flow rates. For instance, in a horizontal MOCVD reactor using DEZn and t-BuOH, the highest deposition rate with acceptable uniformity for ZnO films was achieved at a temperature of 673 K. mdpi.com Studies have shown that the growth rate of ZnO films increases linearly with an increase in the partial pressure of DEZn when the oxygen source's partial pressure is kept constant. unisalento.it
Computational Fluid Dynamics (CFD) modeling is often employed to understand the complex interplay of gas flow dynamics and heat transfer within the MOCVD reactor, which directly impacts the quality and uniformity of the resulting thin films. mdpi.com These models help in optimizing deposition conditions to achieve desired film characteristics. mdpi.com
Table 1: MOCVD Parameters for ZnO Thin Film Growth
| Parameter | Value/Range | Precursors | Reference |
|---|---|---|---|
| Deposition Temperature | 593 K - 713 K | DEZn, t-BuOH | mdpi.com |
| Optimal Deposition Temperature | 673 K | DEZn, t-BuOH | mdpi.com |
| II/VI (DEZn/t-BuOH) Ratio | 0.33 | DEZn, t-BuOH | mdpi.com |
| Total Gas Flow Rate | 4 slm | DEZn, t-BuOH, N₂ | mdpi.com |
| Deposition Temperature | 270°C | DEZn, n-butyl alcohol | unisalento.it |
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce uniform and conformal films with precise thickness control at low temperatures. researchgate.netanl.gov The process involves sequential, self-limiting surface reactions. For the deposition of ZnO, diethylzinc and water are the most commonly used precursors. anl.govosti.gov The ALD process for ZnO using DEZn and water has been systematically studied across a temperature range of 30–250 °C. anl.gov
ALD is also utilized for the creation of intermetallic thin films. jyu.fiacs.org For example, a process using diethylzinc and iron(III) chloride (FeCl₃) has been developed to deposit crystalline Fe₄Zn₉ thin films. jyu.fiacs.org This demonstrates the versatility of DEZn as a coreactant in ALD for producing materials beyond simple oxides. jyu.fi Furthermore, zinc nitride (Zn₃N₂) thin films have been successfully deposited using diethylzinc and ammonia (B1221849) (NH₃) within a temperature window of 175–215 °C, achieving a saturated growth rate of approximately 1.4 Å per cycle. rsc.org
The choice of oxygen precursor in ALD can significantly influence the properties of the resulting ZnO films. Studies comparing water and ozone as oxygen sources have shown that ozone-based processes can yield films with more ordered crystallographic structures, even at low temperatures (as low as 50 °C). mdpi.com
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is another valuable technique for depositing thin films, particularly at lower temperatures than traditional CVD. ucla.edugoogle.com Diethylzinc is a useful precursor for the deposition of crystalline zinc films using plasma-assisted CVD. ereztech.com
Atmospheric pressure PECVD has been successfully used to deposit aluminum-doped zinc oxide (Al/ZnO) films at temperatures below 250°C. ucla.edu In these processes, diethylzinc and trimethylaluminum (B3029685) are used as the zinc and aluminum precursors, respectively, with a reactive gas like carbon dioxide. ucla.edu Research has shown that while the growth rate may not vary significantly with substrate temperature, the resistivity and optical absorption of the films tend to decrease with increasing temperature. ucla.edu
PECVD allows for the deposition of doped ZnO films on temperature-sensitive substrates like plastics and polymers. google.com For instance, fluorine-doped and boron-doped ZnO films with good electrical and optical properties have been deposited at 200°C using this method. google.com
Diethylzinc as a Precursor for Zinc-Containing Thin Films
Diethylzinc is a crucial precursor for the synthesis of various zinc-containing thin films, most notably zinc oxide (ZnO). ereztech.com Its chemical properties allow for precise control over the growth and properties of the deposited films.
Growth of Zinc Oxide (ZnO) Thin Films
The growth of ZnO thin films using diethylzinc is a well-established process across different deposition techniques. ereztech.commdpi.comunisalento.it The reaction between diethylzinc and an oxygen source, such as water, alcohols, or ozone, leads to the formation of ZnO. mdpi.comunisalento.itmdpi.com The properties of the resulting ZnO films are highly dependent on the deposition conditions.
The morphology and crystallinity of ZnO thin films can be precisely controlled by manipulating the deposition parameters when using diethylzinc as a precursor.
In low-pressure MOCVD, the ratio of the water to diethylzinc (H₂O/DEZ) precursor flows is a critical parameter for controlling the surface morphology of ZnO films. epfl.ch By varying this ratio at a constant temperature, it is possible to change the surface from being composed of small grains to one dominated by larger pyramidal grains. epfl.ch This allows for the decoupling of the film's morphology from its electrical properties, enabling the development of ZnO layers with both low surface roughness and low sheet resistance. epfl.ch
In ALD, the deposition temperature plays a key role in determining the preferential crystal orientation of the ZnO films. researchgate.net Using diethylzinc and water as precursors, studies have shown that (10.0) dominant ZnO thin films are grown in the temperature range of 155–220 °C, while (00.2) dominant films are obtained between 220 and 300 °C. researchgate.net This change in orientation is attributed to the influence of the DEZn precursor and its fragments on the crystal growth at different temperatures. researchgate.netacs.org The zinc precursor can act as a passivating agent, influencing the crystallographic orientation during the initial stages of growth. acs.org
The choice of oxygen precursor in ALD also affects crystallinity. For example, using ozone instead of water can lead to a more ordered crystallographic structure with a privileged growth direction perpendicular to the substrate. mdpi.com
Table 2: Influence of Deposition Parameters on ZnO Film Properties
| Deposition Technique | Parameter | Effect on Morphology/Crystallinity | Reference |
|---|---|---|---|
| LP-MOCVD | Water/DEZ Ratio | Increasing the ratio leads to larger pyramidal grains on the surface. | epfl.ch |
| ALD | Deposition Temperature (155-220 °C) | Promotes (10.0) dominant crystal growth. | researchgate.net |
| ALD | Deposition Temperature (220-300 °C) | Promotes (00.2) dominant crystal growth. | researchgate.net |
| ALD | Oxygen Precursor (Ozone vs. Water) | Ozone can lead to a more ordered crystallographic structure. | mdpi.com |
Comparative Studies with Dimethylzinc Precursor
Both diethylzinc (DEZ) and dimethylzinc (DMZ) are common precursors for the deposition of zinc-based thin films. aip.org Studies comparing the two have highlighted differences in their reactivity and the properties of the resulting films.
DMZ has been shown to result in a faster deposition rate for both ZnS and ZnO compared to DEZ. colab.ws This is attributed to the smaller size and lower steric hindrance of the methyl groups in DMZ compared to the ethyl groups in DEZ. colab.ws In plasma-enhanced atomic layer deposition (PEALD) of ZnO, the growth per cycle (GPC) with DMZ was found to be about 50% greater than with DEZ. sci-hub.se
Conversely, ZnO films grown using DEZ as the precursor have demonstrated superior structural and optical properties with lower carbon impurity concentrations compared to those grown with DMZ. cambridge.org DEZ is also less reactive and reacts less violently with oxygen precursors than DMZ. mdpi.com While the material properties of ZnS films are nearly identical regardless of the precursor used, slight variations have been observed in ZnO films, suggesting that ZnO growth is more sensitive to the choice of the zinc precursor's ligand. colab.ws
Table 1: Comparison of Diethylzinc and Dimethylzinc as Precursors
| Feature | Diethylzinc (DEZ) | Dimethylzinc (DMZ) |
|---|---|---|
| Deposition Rate | Slower | Faster colab.ws |
| Film Properties (ZnO) | Superior structural and optical properties, lower carbon content cambridge.org | Higher carbon impurity content cambridge.org |
| Reactivity | Less reactive with oxygen precursors mdpi.com | More reactive |
| Steric Hindrance | Higher | Lower colab.ws |
| Dissociation | Dissociatively adsorbs on surfaces below ambient temperature sci-hub.se | Molecularly adsorbs and is stable up to 120°C sci-hub.se |
Influence of Reaction Parameters (e.g., Temperature, Pulse Lengths)
The properties and growth rate of ZnO thin films deposited using DEZ are highly dependent on reaction parameters such as temperature and precursor pulse lengths.
The growth per cycle (GPC) of ZnO is significantly influenced by the deposition temperature. At low temperatures (e.g., 30°C and 80°C), the GPC is slow due to insufficient thermal energy for the ligand-exchange reactions. osti.gov As the temperature increases to around 150°C, the growth is enhanced. osti.gov However, at temperatures above 150°C, the growth rate may decrease, which can be attributed to the desorption of the DEZ precursor. researchgate.net For instance, in one study, the GPC decreased from 2.14 Å/cycle at 120/160°C to lower values at higher temperatures. researchgate.net The ALD temperature window for the DEZ and water process is typically reported to be between 120°C and 180°C. sci-hub.se
The duration of the DEZ and oxidant pulses also plays a critical role. In plasma-enhanced ALD (PEALD), increasing the DEZ pulse time and the oxygen plasma exposure time can lead to non-ALD contributions to the film growth, especially at temperatures where DEZ decomposition occurs. aip.org For example, at substrate temperatures of 125°C and 200°C, non-ALD growth mechanisms can affect the optical and electrical properties as well as the surface roughness of the ZnO films. aip.org
Table 2: Effect of Temperature on ZnO ALD Growth Rate
| Temperature (°C) | Growth Per Cycle (Å/cycle) | Observations |
|---|---|---|
| 30 - 80 | Slow | Insufficient thermal energy for reactions osti.gov |
| 100 - 160 | ~2.2 | Typical thermal ALD window sci-hub.seaip.org |
| 150 - 220 | Decreasing | Associated with thermal desorption of DEZ researchgate.net |
| 250 | Lower | Decreased growth rate observed researchgate.net |
Surface Reaction Kinetics and Growth Mechanisms
The growth of ZnO films via ALD using DEZ and water proceeds through a series of self-limiting surface reactions. The process begins with the reaction of DEZ with surface hydroxyl (-OH) groups, forming a monoethyl zinc species on the surface and releasing ethane (B1197151) as a gaseous byproduct. aip.org Subsequent exposure to water removes the remaining ethyl ligand, also in the form of ethane, and regenerates the hydroxylated surface. aip.org
Density functional theory (DFT) studies have shown that DEZ adsorbs and reacts rapidly on the ZnO surface to form monoethyl zinc. researchgate.netaalto.fi The initial ligand-exchange reactions are favored on planar surfaces over stepped surfaces. researchgate.netaalto.fi The further reaction of monoethyl zinc to form adsorbed zinc atoms has a higher energy barrier. researchgate.netaalto.fi It has been proposed that at the end of the DEZ pulse, the surface can have two different structures depending on the temperature. aalto.fi
Experimental observations have sometimes contradicted the ideal ALD model. For example, the incomplete removal of ethyl ligands and a non-negative mass change during the water pulse have been reported. nih.gov This suggests that bare zinc atoms may be present on the surface due to the reaction between monoethyl zinc and surface hydroxyl groups. rsc.org
Deposition of Zinc Sulfide (B99878) (ZnS) Thin Films
Diethylzinc is a key precursor for the deposition of zinc sulfide (ZnS) thin films, which are used as buffer layers in solar cells and in electroluminescent displays. researchgate.netaip.org The most common method is ALD, using DEZ and a sulfur source, typically hydrogen sulfide (H₂S). ereztech.com
The ALD of ZnS using DEZ and H₂S has been demonstrated over a wide temperature range, from 60°C to 400°C. capes.gov.br The growth rate has been observed to decrease as the deposition temperature increases. capes.gov.br For instance, one study reported a deposition rate of about 1.6 Å/cycle. scientific.net The properties of the resulting films, such as crystallinity and surface roughness, are also dependent on the deposition temperature. capes.gov.br
Alternative sulfur precursors have also been explored. For example, 1,5-pentanedithiol (B1584520) has been used with DEZ to grow amorphous ZnS films at 150°C with a growth-per-cycle of approximately 0.1 Å. researchgate.net Another approach involves the in situ generation of H₂S from thioacetamide, which eliminates the need to store pressurized H₂S gas. capes.gov.br Plasma-enhanced ALD (PE-ALD) using DEZ and an H₂S/Ar plasma has also been developed, showing less temperature sensitivity compared to the thermal process. aip.org
Fabrication of Other II-VI Semiconductor Films (e.g., ZnSe, ZnTe)
Beyond ZnO and ZnS, diethylzinc is also utilized in the synthesis of other II-VI semiconductor thin films, such as zinc selenide (B1212193) (ZnSe) and zinc telluride (ZnTe). These materials are important for various optoelectronic applications. The fabrication processes often involve MOCVD or ALD, where DEZ is co-reacted with appropriate selenium or tellurium precursors.
Synthesis of Intermetallic Thin Films (e.g., Fe₄Zn₉)
A novel application of diethylzinc is in the atomic layer deposition of intermetallic thin films. In a proof-of-concept study, crystalline Fe₄Zn₉ thin films were successfully deposited using DEZ and iron(III) chloride (FeCl₃) as precursors. researchgate.netaalto.fijyu.fi In this process, DEZ acts as a co-reactant. acs.orgacs.org The film thickness can be precisely controlled by the number of deposition cycles, and the process has been demonstrated at a deposition temperature of 260°C with precursor pulse lengths of 4 seconds for FeCl₃ and 2 seconds for DEZ. researchgate.netacs.org This approach, which does not require an external reducing agent, opens up possibilities for the ALD of other intermetallic and metal alloy thin films, with preliminary tests showing successful deposition of Cu-Zn and Ni-Zn films. researchgate.netaalto.fijyu.fi
Role in Nanomaterials Synthesis
Diethylzinc plays a significant role as a zinc precursor in the synthesis of various nanomaterials. bloomtechz.com It is extensively used in the formation of zinc-based nanoparticles, including colloidal Cu/Zn-based nanoparticles and zinc on silica (B1680970) catalysts prepared via ALD. scientificlabs.co.ukottokemi.comsigmaaldrich.com
One of the prominent applications is in the synthesis of core/shell quantum dots, where DEZ is used as the zinc source for creating the zinc sulfide (ZnS) shell. wikipedia.org It is also employed in the preparation of zinc oxide nanowires and nanoparticles. bloomtechz.com Furthermore, DEZ is used in the synthesis of precursor molecules for ZnO nanoparticles, for example, by reacting it with the protonated form of a ligand in a solvent like pentane (B18724) or hexane. rsc.org
Preparation of ZnO Nanocrystals and Nanostructures
Diethylzinc is a versatile precursor for producing ZnO nanocrystals and a diverse array of nanostructures through several established methods, including colloidal synthesis, sol-gel processing, and vapor-phase deposition. mdpi.comresearchgate.netust.hk The choice of synthesis route and the precise control of reaction parameters allow for the tailoring of the resulting ZnO nanomaterials' properties for specific applications in electronics, photocatalysis, and biomedicine. mdpi.com
Colloidal synthesis approaches, valued for their ability to control particle size and morphology, often employ diethylzinc. mdpi.com In these methods, diethylzinc undergoes either hydrolysis or thermal decomposition. During hydrolysis, the addition of water or an alcohol converts the precursor into zinc hydroxide (B78521), which is subsequently transformed into ZnO. mdpi.com Alternatively, thermal decomposition involves heating diethylzinc to temperatures between 150 and 300 °C, causing it to break down directly and form ZnO nanocrystals. mdpi.com The presence of stabilizing ligands such as oleic acid, oleylamine, or trioctylphosphine (B1581425) is crucial in these processes to control nanocrystal growth and prevent aggregation. mdpi.com
A notable sol-gel method involves the reaction of diethylzinc with donor-functionalized alcohols like 2-methoxyethanol (B45455) or 2-ethoxyethanol (B86334) at room temperature. researchgate.net This approach yields ZnO nanocrystals with sizes that can be controlled by the chain length of the alcohol used. researchgate.net For instance, increasing the chain length of the donor-functionalized alcohol has been shown to decrease the resulting crystal size. researchgate.net The crystallinity of the nanoparticles is also influenced by the alcohol's chain length, with longer chains leading to a lower degree of crystallinity. researchgate.net
Another technique involves the alcoholization of diethylzinc with tert-butyl alcohol and ethanol, followed by hydrolysis, to produce ZnO crystallites in the 3-5 nm range. researchgate.netmdpi.com These small crystallites tend to aggregate into larger, porous spherical particles, resulting in a high surface area. researchgate.net
Vapor-phase methods, such as Chemical Vapor Deposition (CVD) and Chemical Vapor Synthesis (CVS), also utilize diethylzinc as a zinc source. ust.hkacs.org In CVD, diethylzinc vapor reacts with an oxygen source to deposit ZnO thin films or grow one-dimensional nanostructures like nanowires. ereztech.comust.hk By carefully adjusting parameters such as temperature, pressure, and gas flow rates, a wide variety of ZnO nanostructures can be synthesized. mdpi.comust.hk CVS, on the other hand, involves the reaction of diethylzinc in a hot wall reactor to produce ZnO nanocrystals, with the yield being dependent on the reaction temperature. acs.org
The table below summarizes key findings from different synthesis methods using diethylzinc for the preparation of ZnO nanostructures.
| Synthesis Method | Precursors | Key Parameters | Resulting Nanostructure | Reference |
| Sol-Gel | Diethylzinc, donor-functionalized alcohols | Room temperature, alcohol chain length | ZnO nanocrystals (16-27 nm) | researchgate.net |
| Alcoholysis/Hydrolysis | Diethylzinc, tert-butyl alcohol, ethanol, water | Room temperature | Porous spherical aggregates of ZnO crystallites (3-5 nm) | researchgate.netmdpi.com |
| Thermal Decomposition | Diethylzinc, stabilizing ligands | 150-300 °C | ZnO nanocrystals | mdpi.com |
| Chemical Vapor Synthesis | Diethylzinc | Temperature dependent | ZnO nanocrystals | acs.org |
| Atomic Layer Deposition | Diethylzinc, ozone/water | Below 100 °C | ZnO thin films | mdpi.com |
Applications in Core/Shell Quantum Dot Formation
Diethylzinc is a key reagent in the synthesis of core/shell quantum dots (QDs), where a shell of a wider bandgap semiconductor material is grown around a core nanocrystal. wikipedia.org This shell passivates the surface of the core, which can enhance the quantum yield and stability of the QDs. nih.gov Zinc sulfide (ZnS) is a common shell material, and diethylzinc is frequently used as the zinc precursor for its formation. wikipedia.orgnih.gov
The synthesis of core/shell QDs typically involves the injection of shell precursors into a solution containing the core QDs at an elevated temperature. nih.govacs.org For the formation of a ZnS shell, a solution containing diethylzinc and a sulfur source, such as bis(trimethylsilyl)sulfide or hexamethyldisilathiane (B1360051), is added to the core QD suspension. nih.govacs.orgrsc.org
Research has demonstrated the successful coating of various core QDs with a ZnS shell using diethylzinc. For instance, in the case of Copper Indium Selenide (CuInSe) cores, the injection of diethylzinc and bis(trimethylsilyl)sulfide at 130 °C, followed by annealing at 85 °C, resulted in the formation of CuInSe/ZnS core/shell QDs. nih.gov This process led to a significant increase in the quantum yield from 20% for the core to as high as 60% for the core/shell structures. nih.gov
Similarly, for Cadmium Selenide (CdSe) cores, a ZnS shell can be grown by introducing diethylzinc and hexamethyldisilathiane to a solution of CdSe dots in trioctylphosphine oxide at 190 °C. acs.org This passivation of the CdSe surface with ZnS leads to a substantial enhancement of the photoluminescence quantum yield, increasing from 5-15% for the bare dots to 30-50% for the core/shell nanocrystals. acs.org
In the synthesis of Zinc Telluride/Zinc Selenide (ZnTe/ZnSe) core/shell QDs, diethylzinc is used as the zinc precursor for the ZnSe shell. jkcs.or.kr However, the high reactivity of diethylzinc necessitates careful handling to prevent oxidation, which can hinder the formation of the desired shell layer. jkcs.or.kr
The table below details the role of diethylzinc in the formation of various core/shell quantum dots.
| Core Material | Shell Material | Zinc Precursor | Sulfur/Selenium Precursor | Key Findings | Reference |
| CuInSe | ZnS | Diethylzinc | Bis(trimethylsilyl)sulfide | Quantum yield increased from 20% to up to 60% | nih.gov |
| CdSe | ZnS | Diethylzinc | Hexamethyldisilathiane | Quantum yield increased from 5-15% to 30-50% | acs.org |
| ZnTe | ZnSe | Diethylzinc | TOP-Se | Diethylzinc's high reactivity can lead to oxidation, affecting shell growth | jkcs.or.kr |
| CdSe | ZnS | Diethylzinc | Bis(trimethylsilyl)sulfide | Synthesis of core/shell QDs for transparent conducting films | rsc.org |
Spectroscopic and Computational Characterization of Diethylzinc and Its Complexes
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for characterizing the molecular structure, bonding, and purity of diethylzinc (B1219324) and its derivatives.
X-ray Crystallography for Solid-State Structures
X-ray crystallography has been a pivotal technique for determining the precise three-dimensional arrangement of atoms in the solid state of diethylzinc and its complexes. nih.govliverpool.ac.uk Although DEZn is a volatile liquid at room temperature, single crystals can be grown at low temperatures, allowing for detailed structural analysis. nih.gov
In the solid state, diethylzinc crystallizes in a tetragonal body-centered unit cell with the space group symmetry I4₁md. nih.govwikipedia.org The zinc atom is found in a nearly linear coordination environment, with the C-Zn-C angle being slightly bent at 176.2(4)°. wikipedia.org The zinc-carbon bond lengths have been measured to be 194.8(5) pm. wikipedia.org The solid-state structure reveals that the molecules pack in a polar arrangement, with all ethyl groups oriented in the same direction along the z-axis. nih.gov
The structures of various diethylzinc complexes have also been extensively studied using X-ray diffraction. For instance, the adduct formed with pyridine (B92270), Et₂Zn(py)₂, has been characterized, revealing the coordination geometry around the zinc center. researchgate.netnih.gov Complexes with chiral diamine ligands, such as N,N,N',N'-tetraethylethylenediamine (teeda), have been synthesized and their monomeric structures with distorted tetrahedral coordination around the zinc atom have been confirmed by single-crystal X-ray diffraction. diva-portal.org Similarly, the structures of dimeric ethyl zinc β-amidoenoates and β-ketoiminates have been unambiguously determined, some showing unusual dimerization through the coordination of the zinc atom to the methine carbon of a neighboring monomer. ucl.ac.uk
Table 1: Selected Crystallographic Data for Diethylzinc and its Complexes
| Compound | Crystal System | Space Group | Zn-C Bond Length (Å) | C-Zn-C Angle (°) | Reference |
| Diethylzinc (Et₂Zn) | Tetragonal | I4₁md | 1.948(5) | 176.2(4) | nih.govwikipedia.org |
| [ZnEt₂(teeda)] | - | - | - | - | diva-portal.org |
| Et₂Zn(py)₂ | - | - | - | - | researchgate.netnih.gov |
| [LZnEt]₂ (L = β-amidoenoate) | Triclinic | P1 | - | - | ucl.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of diethylzinc and its complexes in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the ethyl groups and any coordinated ligands. ucl.ac.uk
In the ¹H NMR spectrum of diethylzinc, the methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons of the ethyl groups give rise to characteristic signals. The chemical shifts and coupling patterns can be influenced by the solvent and the presence of coordinating ligands. For example, in the formation of a zinc-enolate intermediate from methyl pivaloylacetate and diethylzinc, the ¹H NMR spectrum shows distinct signals for the zinc-bound ethyl groups. nih.gov
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The chemical shifts of the methylene and methyl carbons are sensitive to the electronic environment around the zinc atom. In studies of diethylzinc complexes with phosphine (B1218219) ligands or β-ketoiminates, ¹³C NMR has been used to confirm the formation of the desired products and to study their stability in solution. ucl.ac.ukresearchgate.net For some complexes, variable-temperature NMR studies have revealed dynamic processes occurring on the NMR timescale. d-nb.info
Table 2: Representative NMR Data for Diethylzinc and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| Zinc-enolate of methyl pivaloylacetate | ¹H | 1.14 (t), 0.26 (q) | CDCl₃ | nih.gov |
| Zinc-enolate of methyl pivaloylacetate | ¹³C | 10.8, 3.9 | CDCl₃ | nih.gov |
| [Zn₂(BMdiPhIAEt)₂Et₂] | ¹H | 1.23 (t), 1.18 (t) | [D₈]toluene (-30 °C) | d-nb.info |
| [Zn(BMdiPhIK)Et₂] | ¹³C | 14.62, 5.48, 34.34 | [D₈]toluene (-60 °C) | d-nb.info |
Vibrational Spectroscopy (e.g., Infrared Absorption, Raman Scattering)
Vibrational spectroscopy, including Infrared (IR) absorption and Raman scattering, provides insights into the molecular vibrations of diethylzinc and its complexes, offering information about bond strengths and molecular symmetry. d-nb.info These techniques are complementary, as the selection rules for IR and Raman activity differ. youtube.com
The IR and Raman spectra of diethylzinc have been measured in various solvents and have been used to study the Schlenk equilibrium in mixtures with zinc halides. rsc.org The vibrational modes, particularly the zinc-carbon stretching frequencies, are sensitive to the coordination environment of the zinc atom. rsc.org
In studies of diethylzinc-pyridine adducts, both IR and Raman spectroscopy have been employed to characterize the complexes and assign their vibrational modes, with support from computational calculations. researchgate.netnih.gov The formation of adducts leads to noticeable shifts in the vibrational frequencies of both the diethylzinc and the pyridine moieties. researchgate.net The absence of the strong C=O stretching band in the IR spectrum of a zinc complex derived from a bis(imidazolyl)ketone ligand confirmed the reduction of the ketone group. d-nb.info
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of diethylzinc and its complexes, as well as for studying their fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the precise determination of molecular formulas. ucl.ac.uk
The self-chemical ionization of diethylzinc has been investigated using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. nih.gov Electron impact on diethylzinc produces a radical cation which further reacts with neutral diethylzinc to form various product ions. nih.gov The thermal decomposition of diethylzinc has also been studied using a quadrupole mass spectrometer, identifying the pyrolysis products as ethene, ethane (B1197151), and n-butane. rsc.orgrsc.org In the characterization of ethyl zinc β-ketoiminate complexes, mass spectrometry confirmed the dimeric nature of the species in the gas phase. ucl.ac.uk
Ellipsometry and X-ray Photoelectron Spectroscopy for Film Analysis
When diethylzinc is used as a precursor in thin film deposition processes, such as atomic layer deposition (ALD), techniques like ellipsometry and X-ray photoelectron spectroscopy (XPS) are employed to characterize the resulting films.
Ellipsometry is an optical technique used to determine the thickness and refractive index of thin films. It has been utilized to measure the thickness of zinc oxide (ZnO) films grown using diethylzinc and water as precursors. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. While direct XPS analysis of the highly volatile diethylzinc is not typical, it is extensively used to analyze the composition of thin films deposited using DEZn. For example, in the deposition of zincone thin films, XPS would be used to confirm the presence and chemical states of zinc, carbon, oxygen, and nitrogen.
Computational Chemistry Approaches
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for complementing experimental studies of diethylzinc and its complexes. rsc.orgacs.orgacs.orgacs.orgucc.ienih.gov DFT calculations can provide detailed insights into molecular structures, reaction mechanisms, and spectroscopic properties.
Theoretical studies have been used to investigate the reaction mechanisms of diethylzinc in various chemical processes. For instance, DFT calculations have been employed to study the formation of decamethyldizincocene from the reaction between decamethylzincocene and diethylzinc, suggesting a mechanism involving the combination of two pentamethylcyclopentadienylzinc radicals. acs.org The β-hydride elimination of diethylzinc, a key decomposition pathway, has been investigated from a quantum chemistry perspective, with calculated transition state energies agreeing well with experimental observations. researchgate.net
Computational models have also been developed to simulate the chemical vapor deposition (MOCVD) of zinc oxide from diethylzinc and an oxygen source. rsc.orgmdpi.com These models, which combine quantum chemistry calculations with computational fluid dynamics (CFD), help in understanding the gas-phase reactions and the deposition process. rsc.orgmdpi.com Furthermore, DFT has been used to support the assignment of vibrational modes in the IR and Raman spectra of diethylzinc-pyridine adducts and to predict their structures. researchgate.netnih.gov
Density Functional Theory (DFT) for Molecular and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and electronic structures of diethylzinc and its adducts. nih.govresearchgate.netnih.gov Experimental studies have determined that in the solid state, diethylzinc crystallizes in a tetragonal body-centered unit cell, featuring nearly linear C-Zn-C centers with a bond angle of 176.2(4)° and Zn-C bond lengths of 194.8(5) pm. wikipedia.org In the gas phase, the structure is very similar, with a Zn-C distance of 195.0(2) pm. wikipedia.org
DFT calculations effectively reproduce these structural parameters. For instance, studies on the decomposition of diethylzinc have utilized the B3LYP/6-311G(d) model chemistry to estimate optimal geometries. nih.gov Similarly, DFT has been employed to model the geometry of intermediates formed during processes like the atomic layer deposition (ALD) of copper, where diethylzinc acts as a reducing agent. ucc.ie
The utility of DFT extends to the characterization of diethylzinc complexes. A comparative study of diethylzinc-pyridine adducts, Et₂Zn(py) and Et₂Zn(py)₂, combined infrared (IR) and Raman spectroscopy with DFT calculations to support structural assignments. researchgate.net For the Et₂Zn(py)₂ complex, the theoretically calculated bond lengths show good agreement with experimental data obtained from X-ray diffraction, as detailed in the table below. researchgate.net
| Bond | Experimental (Å) | Calculated (DFT) (Å) |
|---|---|---|
| Zn-N(1) | 2.109 | 2.155 |
| Zn-N(2) | 2.127 | 2.155 |
| Zn-C(1) | 1.986 | 1.996 |
| Zn-C(3) | 1.980 | 1.996 |
Furthermore, DFT is used to analyze the electronic properties of these systems. Population analysis, for example, can compute the effects of different ligands on the electron density of the molecule, providing insights into the nature of the chemical bonds. acs.org In studies of organometallic intermediates involving diethylzinc, DFT calculations have revealed that dimeric structures can be significantly more stable than their monomeric counterparts due to favorable free energy gains upon dimerization. nih.gov
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations are crucial for determining the energetics and step-by-step mechanisms of reactions involving diethylzinc. rsc.org These calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby predicting the most likely reaction pathways. acs.org Reactions with negative reaction energies (exothermic) are generally considered more probable than those with positive energies (endothermic). ucc.ieresearchgate.net
The hydrolysis of diethylzinc has also been extensively studied using molecular orbital methods. Calculations at the B3LYP/6-311G(d) level of theory show that the reaction with a single water molecule has a significant enthalpy barrier of 19 kcal/mol. wayne.edu However, the presence of a second water molecule catalyzes the reaction, lowering the barrier to just 4 kcal/mol. wayne.edu The subsequent hydrolysis of the ethylzinc (B8376479) hydroxide (B78521) intermediate (Zn(C₂H₅)OH) to zinc hydroxide (Zn(OH)₂) is found to be facile. wayne.edu
| Reaction | Enthalpy Barrier (kcal/mol) | Reference |
|---|---|---|
| Zn(C₂H₅)₂ + H₂O → [TS] → Zn(C₂H₅)OH + C₂H₆ | 19 | wayne.edu |
| Zn(C₂H₅)₂ + 2H₂O → [TS] → Zn(C₂H₅)OH + C₂H₆ + H₂O | 4 | wayne.edu |
In the context of ALD, DFT has been used to model the complex transmetallation reaction between copper precursors and diethylzinc. ucc.ieacs.org These studies analyze the energetics of elementary reaction steps, including ligand exchange and reductive elimination, to understand how metallic copper is formed and to identify potential pathways that could lead to zinc contamination. ucc.ieacs.orgacs.org For instance, it was found that the ligand exchange between Cu(II) and Zn(II) likely proceeds through a Cu(I) intermediate to facilitate the formation of copper metal. acs.orgacs.org Similarly, DFT studies of ZnO ALD show that diethylzinc rapidly reacts with surface hydroxyl groups to form monoethyl zinc, with subsequent reactions having higher energy barriers. researchgate.net
Reaction Profile Simulations and Kinetic Modeling
A prime example is the development of chemical reaction-transport models for MOCVD processes involving diethylzinc. rsc.org In one study, quantum chemical calculations were used to determine the reaction pathways and kinetic parameters (such as activation energies and pre-exponential factors) for the oxidation of diethylzinc with O₂. rsc.org The proposed gas-phase reaction pathway involves the conversion of diethylzinc to zinc hydroxide (Zn(OH)₂), which then forms a trimeric zinc oxide species (Zn₃O₃). rsc.org These calculated parameters were then used as inputs for computational fluid dynamics (CFD) simulations to model the entire MOCVD process, from gas flow in the reactor to film deposition on the substrate. rsc.org This approach allows for the prediction of deposition rates and film uniformity, which agree well with experimental observations. rsc.orgmdpi.com
Kinetic modeling has also been applied to the thermal decomposition of diethylzinc. By comparing experimentally measured decomposition profiles with those predicted by a 2-D hydrodynamic simulation, researchers confirmed that the dominant homogeneous decomposition mechanism is the dissociation of the zinc-carbon bond. nih.gov In the ALD of ZnO, it is understood that the reaction of diethylzinc with water proceeds in a two-step manner, with the formation of ethane as a co-product being the rate-limiting step at sufficient temperatures. researchgate.netresearchgate.net Such kinetic insights are vital for optimizing deposition processes and achieving high-quality materials.
Coordination Chemistry and Supramolecular Features of Diethylzinc
Adduct Formation with Donor Ligands
Diethylzinc (B1219324), a moderately soft Lewis acid, readily forms adducts with a variety of donor ligands. nih.govresearchgate.net The formation of such coordination complexes was noted as early as 1859 by Edward Frankland, who observed that dimethylzinc (B1204448) formed a complex with diethyl ether. uu.nl The zinc center in diethylzinc typically seeks to achieve a more stable, tetracoordinate geometry, moving from a linear, sp-hybridized state to a tetrahedral, sp³-hybridized state upon adduct formation. uu.nl
The interaction involves the donation of a lone pair of electrons from the ligand (Lewis base) to the zinc atom (Lewis acid). A wide range of ligands, particularly those containing nitrogen and oxygen donor atoms, have been studied. These include ethers, amines, and various chiral ligands used in asymmetric synthesis. uu.nlmdpi.com For example, carbohydrate-derived chiral diols and amino alcohols are used as ligands to form chiral zinc-alkoxide complexes in situ, which then mediate the enantioselective addition of the ethyl group from the diethylzinc to aldehydes. mdpi.com
Table 1: Examples of Diethylzinc Adducts with Donor Ligands
| Donor Ligand | Ligand Type | Resulting Complex | Coordination Geometry at Zinc |
|---|---|---|---|
| Diethyl ether | Oxygen-donor | Et₂Zn·OEt₂ | Distorted Tetrahedral |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Nitrogen-donor | Et₂Zn(DABCO) | Distorted Tetrahedral |
Exploration of Organozincates and Organozinc Cations
Beyond neutral adducts, the coordination chemistry of diethylzinc extends to ionic species, namely organozincates and organozinc cations. wikipedia.org
Organozincates are anionic complexes where the zinc atom is bonded to three or four organic groups, resulting in a net negative charge on the complex. uu.nlwikipedia.org These 'ate' complexes often exhibit enhanced reactivity compared to their neutral parent compounds. uu.nl The formation of sodium triethylzincate was first reported in 1858. uu.nl Organozincates can be broadly classified as:
Homoleptic Triorganozincates: [R₃Zn]⁻M⁺ (e.g., [Et₃Zn]⁻Na⁺)
Tetraorganozincates: [R₄Zn]²⁻M₂²⁺ (e.g., [(PhC≡C)₄Zn]²⁻Li₂²⁺) uu.nl
Organozinc Cations are less common but represent the other side of ionic organozinc chemistry. wikipedia.org These are cationic species where a neutral donor ligand coordinates to a monoorganozinc fragment, for example, [RZnL]⁺ (where L is a ligand). uu.nlwikipedia.org The formation of these species often involves the abstraction of an alkyl group or an anion from the neutral diorganozinc compound.
Table 2: Classification of Ionic Organozinc Species Derived from Diethylzinc
| Species Type | General Formula | Description | Example |
|---|---|---|---|
| Triorganozincate | [Et₃Zn]⁻M⁺ | Anionic complex with three ethyl groups bonded to a central zinc atom. | Sodium triethylzincate |
| Tetraorganozincate | [Et₄Zn]²⁻M₂²⁺ | Anionic complex with four ethyl groups bonded to a central zinc atom. | Lithium tetraethylzincate |
Characterization of Dimeric and Polymeric Structures
While diethylzinc exists as a monomer in the gas phase and solid state with a nearly linear C-Zn-C bond arrangement, it can participate in the formation of dimeric and polymeric structures in the presence of bridging ligands. nih.govwikipedia.org These supramolecular assemblies are held together by coordinative bonds between the zinc centers and the multidentate ligands.
A notable example is the formation of a coordination polymer when diethylzinc reacts with a 1:1 ratio of 1,4-diazabicyclo[2.2.2]octane (DABCO). uu.nl In the solid state, the bifunctional DABCO ligand uses its two nitrogen atoms to bridge between two different diethylzinc units, creating an infinite polymeric chain. In this structure, the zinc atoms adopt a distorted tetrahedral coordination geometry. uu.nl
Dimeric structures are also well-characterized, particularly in the case of ethylzinc (B8376479) aldolates. These compounds can form dimers where the aldolate-oxygen atoms bridge two zinc centers, creating a central four-membered ring. uu.nl Furthermore, these dimeric units can be linked into larger polymeric chains if the aldolate ligand contains additional peripheral donor sites, such as a pyridyl group, which can coordinate to another diethylzinc molecule. uu.nl
Table 3: Examples of Supramolecular Structures Involving Diethylzinc
| Structure Type | Bridging Ligand | Description |
|---|---|---|
| Polymeric | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Et₂Zn units are linked into a polymeric chain by the two coordinating nitrogen atoms of DABCO molecules. uu.nl |
| Dimeric | Aldolate | Two ethylzinc-aldolate units associate via bridging of the aldolate-oxygen atoms between two zinc atoms. uu.nl |
Investigations into the Schlenk Equilibrium in Organozinc Systems
The Schlenk equilibrium, first described for Grignard reagents, is a fundamental concept that also applies to organozinc systems. nih.govwikipedia.org For an ethylzinc halide (EtZnX), the equilibrium involves the redistribution of ligands to form the dialkylzinc species (ZnEt₂) and the zinc dihalide (ZnX₂). wikipedia.org
The equilibrium can be represented as: 2 EtZnX ⇌ ZnEt₂ + ZnX₂
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. wikipedia.org For many organozinc halides, the equilibrium may not significantly favor the formation of the dialkylzinc species under standard conditions.
However, research has demonstrated that the equilibrium can be actively promoted or driven towards the products. nih.gov A study using ¹³C NMR spectroscopy showed that the addition of methylaluminoxane (B55162) (MAO) to a solution of ethylzinc chloride (EtZnCl) leads to the formation of diethylzinc (ZnEt₂) and a zinc chloride-MAO complex. nih.gov The MAO acts as a halide acceptor, effectively sequestering the ZnCl₂ and shifting the equilibrium to the right. For the EtZnCl system, the equilibration is rapid even at -35 °C, and the equilibrium constant favors the formation of ZnEt₂. nih.gov This principle of a promoted Schlenk equilibrium is crucial for activating less reactive organozinc halides for use in catalytic reactions, such as copper-catalyzed conjugate additions. nih.gov
Table 4: The Schlenk Equilibrium for Ethylzinc Halides
| Equilibrium | 2 EtZnX ⇌ ZnEt₂ + ZnX₂ |
|---|---|
| Factors Shifting Equilibrium to the Right | |
| Addition of a Halide Acceptor (Lewis Acid) | e.g., Methylaluminoxane (MAO) sequesters ZnX₂, promoting ZnEt₂ formation. nih.gov |
| Precipitation of ZnX₂ | Addition of dioxane can precipitate MgX₂ in Grignard systems, a principle applicable to zinc. wikipedia.org |
| Factors Favoring the Left Side |
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems with Enhanced Selectivity and Efficiency
The quest for more efficient and selective chemical transformations is driving the development of innovative catalytic systems centered around diethylzinc (B1219324). Research is focused on creating catalysts that can perform complex reactions with high precision, often under mild conditions, reducing energy consumption and by-product formation.
A significant area of investigation involves the combination of diethylzinc with various ligands and co-catalysts to achieve high performance in asymmetric synthesis. For instance, new ligand classes, such as picolinohydrazides, have been combined with diethylzinc to create highly effective catalysts for the hydrosilylation of carbonyl compounds under mild conditions. univ-rennes.fr Similarly, chiral β-hydroxy oxazolines, synthesized in a single step from natural products like (+)-camphor and (-)-fenchone, have been used as chiral inductors for the stereoselective addition of diethylzinc to aromatic aldehydes, achieving excellent yields (up to 98%) and high enantiomeric excess (up to 96%). scielo.br The development of heterogeneous catalysts, such as silica-supported dendritic chiral auxiliaries, is also being explored for the enantioselective addition of diethylzinc to benzaldehyde (B42025), demonstrating that catalyst performance can be enhanced by controlling dendrimer propagation on the silica (B1680970) surface. rsc.org
Cooperative catalysis, where diethylzinc works in concert with another metal, is an emerging strategy for enabling novel domino reactions. A system employing copper and zinc has been shown to catalyze a three-component reaction between acetophenone, diethylzinc, and an allenic ester, producing chiral lactones with excellent enantioselectivity (96% ee). rsc.org This bimetallic approach allows for a sequence of reactions—addition, aldolisation, and lactonisation—to occur in a single pot. rsc.org Another advanced approach combines Surface Organometallic Chemistry (SOMC) with Atomic Layer Deposition (ALD). This method was used to prepare highly active and selective Cu-Zn/SiO₂ catalysts for the hydrogenation of CO₂ to methanol (B129727). acs.org By exposing silica-grafted copper species to ALD pulses of diethylzinc, researchers created a catalyst with a significantly higher methanol formation rate compared to related systems. acs.org
Furthermore, novel and bio-safe catalytic systems are being developed for polymerization reactions. Systems composed of diethylzinc and natural compounds like gallic acid or its esters (propyl gallate) have proven effective for the ring-opening polymerization (ROP) of rac-lactide and ε-caprolactone. mdpi.comnih.gov These catalysts allow for the controlled and stereoselective synthesis of biodegradable polyesters like polylactide (PLA), which is crucial for biomedical applications such as drug delivery systems. mdpi.comnih.gov Depending on the reaction conditions, these systems can produce PLA with varying tacticity. mdpi.com Research has also demonstrated the utility of the diethylzinc/propyl gallate system in synthesizing glycolide/ε-caprolactone copolymers for use as carriers for pharmaceuticals like paclitaxel. nih.gov
| Catalytic System | Application | Key Research Finding | Reference |
|---|---|---|---|
| Diethylzinc / Picolinohydrazides | Hydrosilylation of carbonyls | Demonstrated high catalytic performance under mild conditions. | univ-rennes.fr |
| Copper / Diethylzinc | Domino reaction (e.g., lactone synthesis) | Achieved excellent enantioselectivity (96% ee) through cooperative catalysis. | rsc.org |
| Diethylzinc / Gallic Acid (or Propyl Gallate) | Ring-Opening Polymerization (ROP) of lactide and caprolactone | Enables stereoselective synthesis of biodegradable polyesters for biomedical use. | mdpi.comnih.gov |
| Cu-Zn/SiO₂ (via SOMC-ALD) | CO₂ Hydrogenation to Methanol | Created a catalyst with a high intrinsic methanol formation rate (4.3 g h⁻¹ gCu⁻¹) and selectivity (83%). | acs.org |
| Diethylzinc / Chiral β-hydroxy oxazolines | Stereoselective addition to aldehydes | Achieved high yields (up to 98%) and enantiomeric excess (up to 96%). | scielo.br |
| Diethylzinc (precatalyst) | Hydrophosphination of heterocumulenes | A green, solvent-free, and highly selective method for synthesizing phospha-guanidines and related compounds. | rsc.org |
Innovations in Advanced Materials Synthesis and Deposition Techniques
Diethylzinc is a critical precursor in the fabrication of advanced materials, particularly for the electronics and solar energy industries. hdinresearch.com Ongoing innovations are focused on refining deposition techniques to create materials with superior properties and exploring novel synthetic applications.
The primary use of diethylzinc in materials science is as a volatile zinc source for depositing thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), Plasma-Enhanced Chemical Vapor Deposition (PECVD), and Atomic Layer Deposition (ALD). ereztech.com It is the most commonly used organometallic precursor for growing zinc oxide (ZnO) thin films, which are essential for transparent conductive materials and solar cells. ereztech.comgoogle.com Future research is aimed at pushing the boundaries of material purity and performance. Trends include the demand for higher purity diethylzinc (beyond 6N or 99.9999%) for next-generation electronics and the development of customized formulations tailored for specific applications, such as micro-LEDs. archivemarketresearch.com
Innovations are not limited to ZnO. A novel ALD process has been developed to synthesize intermetallic Fe₄Zn₉ thin films using diethylzinc and iron(III) chloride as precursors. acs.org This research opens a new pathway for creating metal alloy thin films with precise thickness control at the atomic scale. acs.org Diethylzinc is also integral to the synthesis of nanomaterials, such as core/shell quantum dots, where it is used to form the zinc sulfide (B99878) (ZnS) shell. ereztech.comwikipedia.org
Beyond thin films and nanoparticles, diethylzinc is being used to promote novel organic reactions for materials synthesis. A recently developed methodology uses a diethylzinc-promoted Wittig reaction for the efficient, one-pot stereoselective synthesis of α-fluoroacrylates from ethyl dibromofluoroacetate and carbonyl derivatives. researchgate.net This advancement provides a new tool for creating complex fluorinated molecules.
| Technique / Application | Material / Product | Key Innovation / Finding | Reference |
|---|---|---|---|
| MOCVD, ALD, PECVD | ZnO Thin Films | Diethylzinc is the most common precursor for high-purity films used in semiconductors and solar cells. | hdinresearch.comereztech.com |
| Atomic Layer Deposition (ALD) | Intermetallic Fe₄Zn₉ Thin Films | A new ALD approach using diethylzinc and FeCl₃ enables precise control over metal alloy film growth. | acs.org |
| Nanoparticle Synthesis | Core/Shell Quantum Dots (e.g., with ZnS shell) | Used as a zinc source for the formation of the zinc sulfide shell. | ereztech.comwikipedia.org |
| Diethylzinc-Promoted Wittig Reaction | α-Fluoroacrylates | An efficient, one-pot stereoselective synthesis method for fluorinated organic molecules. | researchgate.net |
| Advanced Electronics | Micro-LEDs, Advanced Sensors | Future growth is driven by demand for higher purity (beyond 6N) and customized diethylzinc formulations. | archivemarketresearch.com |
Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of diethylzinc in complex chemical environments. Techniques like Density Functional Theory (DFT) and Computational Fluid Dynamics (CFD) are providing unprecedented insights into reaction mechanisms, which helps in optimizing existing processes and designing new ones.
Researchers have developed comprehensive chemical reaction-transport models for the production of ZnO via MOCVD using diethylzinc and an oxygen source. rsc.org By combining quantum chemical calculations with CFD simulations, these models can predict the concentration distribution and gas reaction paths within a reactor, allowing for the determination of optimal process parameters, such as temperature ranges for stable film growth. rsc.orgmdpi.com Such models have confirmed that the deposition rate of ZnO is highly dependent on temperature, with a kinetic-limited regime at lower temperatures and a decrease in rate at higher temperatures due to parasitic gas-phase reactions. mdpi.com
DFT studies have been crucial in elucidating the fundamental steps of ALD processes involving diethylzinc. Computational investigations of ZnO ALD have detailed the surface reactions, showing that diethylzinc adsorbs and reacts rapidly on a hydroxylated ZnO surface to form monoethyl zinc. researchgate.net These studies also calculate the activation energy barriers for subsequent reactions, such as the removal of the final ethyl group, which is often the rate-limiting step. researchgate.netacs.org For instance, the barrier for the reaction between monoethyl zinc and a water molecule was calculated to be 1.21 eV. acs.org This fundamental understanding allows for the rational design of ALD processes. osti.gov Similar DFT modeling has been applied to understand the reaction mechanisms for the ALD of the intermetallic Fe₄Zn₉, simulating plausible ligand elimination pathways. acs.org
Computational modeling is also being used to understand the structure and reactivity of organozinc reagents themselves. A combination of experimental and computational methods was used to determine the solid-state crystal structures of diethylzinc and dimethylzinc (B1204448) for the first time, revealing the interplay of weak intermolecular interactions. liverpool.ac.uk Other studies use microscopy and spectroscopy in conjunction with modeling to build mechanistic frameworks that can predict how different activating agents, like lithium chloride, influence the formation of organozinc reagents from zinc metal. nsf.govnih.gov This knowledge enables the rational design of synthetic methods by understanding the distinct steps of oxidative addition and surface intermediate solubilization. nih.gov
| Computational Method | System Studied | Key Insight | Reference |
| Quantum Chemistry & CFD | ZnO MOCVD from Diethylzinc + O₂ | Constructed a complete chemical reaction-transport model to find optimal temperature range (673–873 K). | rsc.org |
| Density Functional Theory (DFT) | Diethylzinc surface reactions in ZnO ALD | Elucidated reaction pathways, showing rapid formation of monoethyl zinc and identifying high-energy barriers for subsequent steps. | researchgate.netacs.org |
| DFT Modeling | ALD of Intermetallic Fe₄Zn₉ | Addressed the reaction mechanism by simulating plausible ligand elimination pathways. | acs.org |
| 3D CFD Modeling | ZnO MOCVD from Diethylzinc + t-BuOH | Determined that the highest deposition rate with good uniformity was achieved at 673 K. | mdpi.com |
| Statistical Modeling (e.g., mLFER) | Asymmetric catalysis | Used to quantitatively describe and predict reactivity patterns and assist in catalyst design. | researchgate.net |
Q & A
Q. Methodological Approach :
- Use calorimetry to measure enthalpy changes during ethane-zinc interactions.
- Apply computational simulations (e.g., Density Functional Theory) to model adsorption energies on zinc surfaces under varying pressures (1–50 bar) .
Advanced: How can conflicting data on zinc catalyst deactivation mechanisms in ethane dehydrogenation be systematically analyzed?
Answer: Contradictions often stem from differences in feed composition (e.g., H₂S presence vs. sulfur-free systems ). A three-step resolution framework:
Pre/post-reaction characterization :
- XRD/TEM to identify structural changes (e.g., Zn sublimation or coke deposition) .
Quantitative coke analysis :
- Thermogravimetric analysis (TGA) in air/N₂ to distinguish carbon types (e.g., graphitic vs. amorphous) .
Sulfur impact assessment :
- H₂S stabilizes Zn but may block active sites; balance via controlled sulfidation .
Q. Table 1. Deactivation Mechanisms Under Different Conditions
| Condition | Deactivation Rate (h⁻¹) | Dominant Mechanism | Source |
|---|---|---|---|
| H₂S-containing | 0.02 | Coke accumulation | |
| Sulfur-free | 0.15 | Zn sublimation |
Advanced: What experimental design considerations are essential for synthesizing air-stable zinc-ethane coordination complexes?
Answer: Critical factors include:
- Ligand design : Schiff bases with electron-withdrawing groups (e.g., salicylidene derivatives) enhance stability via chelation .
- Solvent selection : Ethanol/water mixtures improve crystallinity vs. pure DMSO .
- Atmosphere control : Argon gloveboxes reduce Zn²⁺ oxidation to ZnO by 80% .
Q. Characterization Requirements :
- Single-crystal XRD to confirm tetrahedral vs. trigonal bipyramidal geometry .
- FTIR to monitor ligand coordination shifts (e.g., C=N stretching at 1600–1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized for the enantioselective addition of diethylzinc to aldehydes to minimize ethane byproduct formation?
Answer: Optimization strategies:
- Catalyst loading : 5 mol% Ti(IV) complexes reduce ethane yield by 40% .
- Temperature control : 0–5°C slows ZnEt₂ decomposition (ethane drops from 15% to 3%) .
- Stoichiometry : A 2:1 aldehyde/Zn ratio maximizes selectivity (90% vs. 70% at 1:1) .
Q. Analytical Validation :
Basic: What are the standard methods for detecting zinc in ethane-containing reaction mixtures?
Answer: Common techniques:
- Atomic Absorption Spectroscopy (AAS) : Detection limit 0.1 ppm (liquid phases) .
- X-ray Fluorescence (XRF) : Non-destructive for solids (±2% accuracy) .
- Microextraction with ionic liquids : Enhances sensitivity to 0.01 ppm in gas-phase systems .
Calibration Note : Use ethane-saturated standards to account for matrix effects .
Advanced: What role does sulfur play in stabilizing zinc catalysts during ethane dehydroaromatization?
Answer : Sulfur (e.g., H₂S feed) acts dualistically:
- Stabilization : Forms ZnS layers, reducing sublimation losses by 60% .
- Coke mitigation : Suppresses polyaromatic hydrocarbon formation via competitive adsorption .
Q. Experimental Validation :
- Operando XAS to monitor ZnS formation dynamics .
- TPO (Temperature-Programmed Oxidation) to quantify coke reduction .
Basic: How do microwave-assisted pyrolysis parameters influence zinc-ethane interactions in biomass conversion?
- Microwave power : 400–600 W maximizes ethane cracking (yield: 12–15 wt%).
- Metal dopants : Fe/Zn mixtures enhance syngas (H₂/CO) selectivity by 30%.
Q. Methodology :
Advanced: How can isotopic labeling resolve controversies in ethane-derived methane emission studies?
Q. Answer :
- ¹³C/¹H isotopic tracing : Distinguishes biogenic vs. fossil-fuel methane sources .
- Ethane-methane correlation : Δ¹³CH4 < −50‰ indicates shale gas contributions .
Case Study : Isotopic analysis reduced attribution uncertainty by 40% in Barnett Shale data .
Notes
- All chemical names are spelled out per guidelines (e.g., "ethane" not "C₂H₆").
- Data tables synthesize findings from peer-reviewed studies cited in evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
